Cimicoxib
Description
This compound is a selective COX-2 inhibitor being developed by Affectis as a treatment for depression and schizophrenia. If approved, this compound would be the first drug in decades to treat depression by a new mechanism of action.
This compound is a small molecule drug with a maximum clinical trial phase of II that was first approved in 2011 and has 1 investigational indication.
a COX-2 inhibitor; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O3S/c1-24-14-7-2-10(8-13(14)18)15-16(17)20-9-21(15)11-3-5-12(6-4-11)25(19,22)23/h2-9H,1H3,(H2,19,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXDNECMRLFQMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N=CN2C3=CC=C(C=C3)S(=O)(=O)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181093 | |
| Record name | Cimicoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265114-23-6 | |
| Record name | Cimicoxib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=265114-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cimicoxib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0265114236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cimicoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05095 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cimicoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-Chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIMICOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7FHJ107MC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Selective Mechanism of Cimicoxib on Cyclooxygenase-2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimicoxib is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the coxib class of drugs, which are highly selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[1][2] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is the basis for the therapeutic efficacy of this compound in treating pain and inflammation with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs. This technical guide provides a detailed overview of the mechanism of action of this compound on COX-2, including quantitative data on its inhibitory potency, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism of action of this compound is its potent and selective inhibition of the COX-2 enzyme.[1] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins (PGs), such as PGE2, which are key mediators of pain, fever, and inflammation.[1] In contrast, COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, including the protection of the gastric mucosa and maintenance of renal blood flow. By selectively inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins at the site of inflammation while sparing the protective functions of COX-1.
The selectivity of this compound for COX-2 is attributed to its chemical structure, which allows it to bind to a specific side pocket present in the active site of the COX-2 enzyme but absent in the COX-1 enzyme. This structural difference between the two isoenzymes is the basis for the development of selective COX-2 inhibitors.
Quantitative Analysis of COX-2 Inhibition
The inhibitory potency and selectivity of this compound have been quantified in various in vitro and ex vivo assays. The most common metric used is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.
| Assay Type | Species | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Human Whole Blood Assay | Human | >10,000 | 69 | >145 | [1] |
| Canine Whole Blood Assay (ex vivo, LPS-induced PGE2) | Canine | Not Established | 140 | Not Applicable | [1] |
| Human Cell-Based Assay (U-937 for COX-1, 143.98.2 for COX-2) | Human | >100,000 | 107.6 | 929 | [1] |
Comparative IC50 Values of Different Coxibs in Human Whole Blood Assay
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| This compound | >10,000 | 69 | >145 | [1] |
| Rofecoxib | 2500 | 216 | 11.6 | [1] |
| Celecoxib | 7000 | 645 | 10.8 | [1] |
Experimental Protocols
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay is considered the gold standard for evaluating the in vitro potency and selectivity of COX inhibitors in a physiologically relevant environment.
Principle: Whole blood is used as a source of both COX-1 (in platelets) and COX-2 (in lipopolysaccharide-stimulated monocytes). The activity of each isoform is determined by measuring the production of a specific prostaglandin.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy human volunteers who have not taken any NSAIDs for at least two weeks. The blood is anticoagulated with heparin.
-
COX-1 Assay (Thromboxane B2 Production):
-
Aliquots of whole blood are incubated with various concentrations of this compound or a vehicle control.
-
Blood is allowed to clot at 37°C for 1 hour to induce platelet aggregation and subsequent thromboxane A2 (TXA2) production via COX-1.
-
The reaction is stopped by placing the samples on ice.
-
Serum is separated by centrifugation.
-
The stable metabolite of TXA2, thromboxane B2 (TXB2), is measured in the serum using a specific enzyme-linked immunosorbent assay (ELISA).
-
-
COX-2 Assay (Prostaglandin E2 Production):
-
Aliquots of whole blood are pre-incubated with various concentrations of this compound or a vehicle control.
-
Lipopolysaccharide (LPS) is added to the blood samples to induce the expression and activity of COX-2 in monocytes.
-
The samples are incubated at 37°C for 24 hours.
-
The reaction is stopped by centrifugation.
-
The concentration of prostaglandin E2 (PGE2) in the plasma is measured by a specific ELISA.[1]
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of TXB2 (for COX-1) or PGE2 (for COX-2) production against the logarithm of the inhibitor concentration.
Canine Ex Vivo LPS-Induced PGE2 Assay
This assay is used to determine the in vivo pharmacodynamic effect of this compound after administration to dogs.
Principle: The ability of this compound present in the blood of treated animals to inhibit COX-2 activity is assessed by stimulating whole blood with LPS ex vivo and measuring PGE2 production.
Methodology:
-
Drug Administration: Dogs are administered a single oral dose of this compound.
-
Blood Sampling: Blood samples are collected at various time points after drug administration.
-
Ex Vivo Stimulation: Aliquots of whole blood are incubated with LPS at 37°C to induce COX-2.
-
PGE2 Measurement: Plasma is separated, and PGE2 levels are quantified by ELISA.[1]
-
Data Analysis: The inhibition of PGE2 production at each time point is calculated relative to pre-dose levels, and a pharmacokinetic/pharmacodynamic (PK/PD) model is used to determine the in vivo IC50.[1]
Cell-Based Assay for COX-1 and COX-2 Activity
This assay utilizes specific human cell lines that predominantly express either COX-1 or COX-2.
Principle: The human monocytoid cell line U-937 is used as a source of COX-1, while the human osteosarcoma cell line 143.98.2 is used for COX-2 activity.[1]
Methodology:
-
Cell Culture: U-937 and 143.98.2 cells are cultured under appropriate conditions.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
Arachidonic Acid Stimulation: Arachidonic acid, the substrate for COX enzymes, is added to the cells to initiate prostaglandin synthesis.
-
PGE2 Measurement: The amount of PGE2 released into the cell culture medium is quantified by ELISA.
-
Data Analysis: IC50 values are determined by analyzing the concentration-response curves for the inhibition of PGE2 production in each cell line.
Signaling Pathways and Experimental Workflows
Prostaglandin Synthesis Pathway and Site of this compound Action
Caption: this compound selectively inhibits COX-2, blocking prostaglandin synthesis.
Experimental Workflow for Human Whole Blood Assay
Caption: Workflow for determining COX-1 and COX-2 inhibition in whole blood.
Representative Model of a Coxib Binding to the COX-2 Active Site
Caption: Representative model of a coxib inhibitor binding to the COX-2 active site.
Conclusion
This compound's mechanism of action is centered on its high selectivity for the COX-2 enzyme, which it potently inhibits. This selectivity has been demonstrated through various in vitro and ex vivo experimental models, with quantitative data consistently showing a significantly higher affinity for COX-2 over COX-1. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel COX-2 inhibitors. While specific crystallographic data for the this compound-COX-2 complex is not publicly available, the representative model illustrates the generally accepted binding mode for coxibs, which underlies their selective mechanism of action. This in-depth understanding of this compound's interaction with its molecular target is crucial for its rational use in therapeutic applications and for the future development of safer and more effective anti-inflammatory agents.
References
An In-Depth Technical Guide to the Synthesis and Chemical Structure of Cimicoxib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimicoxib, known by the trade name Cimalgex®, is a non-steroidal anti-inflammatory drug (NSAID) utilized in veterinary medicine. It functions as a selective cyclooxygenase-2 (COX-2) inhibitor, providing analgesic and anti-inflammatory effects for conditions such as osteoarthritis in dogs.[1] This technical guide provides a detailed overview of the chemical synthesis of this compound, its molecular structure, and its mechanism of action. The synthesis involves a multi-step process culminating in the formation of a 1,5-diarylimidazole core structure. This document outlines the experimental protocols for its synthesis and analytical characterization, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and its signaling mechanism.
Chemical Structure and Properties
This compound is a sulfonamide derivative belonging to the diarylimidazole class of compounds.[1] Its chemical structure is characterized by a central imidazole ring substituted at positions 1, 4, and 5 with a 4-aminosulfonylphenyl group, a chloro group, and a 3-fluoro-4-methoxyphenyl group, respectively.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide | [2] |
| Synonyms | UR-8880, Cimalgex | [3] |
| CAS Number | 265114-23-6 | |
| Chemical Formula | C₁₆H₁₃ClFN₃O₃S | [3] |
| Molar Mass | 381.81 g·mol⁻¹ | [3] |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO, not in water |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the substituted imidazole core. The general synthetic scheme is outlined below.
Synthetic Pathway Overview
The synthesis begins with the protection of 4-(acetylamino)phenylsulfonyl chloride, followed by a series of reactions to build the imidazole ring, and concludes with chlorination and deprotection to yield the final this compound molecule. The overall yield for this process is reported to be around 40%.
References
The Journey of Cimicoxib: A Selective COX-2 Inhibitor from Bench to Clinic
An In-depth Technical Guide on the Discovery and Development of a Novel Anti-inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimicoxib (UR-8880) is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor belonging to the diarylimidazole class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Developed initially for human use and later redirected for veterinary medicine, this compound has demonstrated significant anti-inflammatory, analgesic, and antipyretic properties in preclinical and clinical studies.[1][3] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on its pharmacological properties, experimental evaluation, and clinical application in veterinary medicine for the management of pain and inflammation associated with osteoarthritis and surgery in dogs.[4][5]
Introduction: The Quest for Safer NSAIDs
The therapeutic efficacy of traditional NSAIDs is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of inflammation, pain, and fever.[1][3] However, the simultaneous inhibition of the constitutive COX-1 isoform, responsible for gastrointestinal cytoprotection and platelet aggregation, often leads to undesirable side effects such as gastric ulcers and bleeding.[1][3] The discovery of an inducible COX-2 isoform, which is upregulated at sites of inflammation, spurred the development of selective COX-2 inhibitors, or "coxibs," with the promise of similar efficacy and improved gastrointestinal safety.[1][3] this compound emerged from this research as a novel imidazole derivative with high selectivity for COX-2.[1]
Discovery and Synthesis
This compound, chemically known as 4-(5-(4-chlorophenyl)-1-(4-sulfamoylphenyl)-1H-imidazol-4-yl)pyridine, was synthesized as part of a program to identify new 1,5-diarylimidazole compounds as selective COX-2 inhibitors.[1] The synthesis of this compound involves a multi-step process. A key step is the reaction of an appropriate imine with tosylmethyl isocyanide (TosMIC) in the presence of potassium carbonate, which leads to the formation of the central imidazole ring through what can be described as a 2+3 cycloaddition.[4]
A reported synthetic route involves the treatment of 4-(acetylamino)phenylsulfonyl chloride with tert-butylamine to yield a sulfonamide, which is then deprotected to an amine.[1] This amine is reacted with 4-methoxy-3-fluorobenzaldehyde to form an imine.[1] The imine is subsequently cyclized with tosylmethyl isocyanide to create the imidazole core.[1] Regioselective chlorination followed by deprotection of the sulfonamide group yields this compound.[1]
Mechanism of Action: Selective COX-2 Inhibition
This compound exerts its anti-inflammatory and analgesic effects by selectively binding to and inhibiting the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid into prostaglandins, particularly prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever.[3][6] The high selectivity of this compound for COX-2 over COX-1 is a crucial aspect of its pharmacological profile, contributing to its improved gastrointestinal tolerability compared to non-selective NSAIDs.[1]
Pharmacological Profile
In Vitro Efficacy and Selectivity
The potency and selectivity of this compound have been demonstrated in various in vitro assays. A key method for evaluating COX inhibitors is the human whole blood assay, which is considered a gold standard.[1]
Table 1: In Vitro COX Inhibition
| Assay System | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Human Whole Blood Assay | COX-2 | 69 | [1] |
| Human U-937 & 143.98.2 Cells | COX-2 | - | [1] |
| Human Whole Blood Assay | Rofecoxib (COX-2) | 216 | [1] |
| Human Whole Blood Assay | Celecoxib (COX-2) | 645 |[1] |
In a cell-based assay using human U-937 and 143.98.2 cells expressing COX-1 and COX-2 respectively, this compound demonstrated a 929-fold selectivity for COX-2.[1] For comparison, under the same conditions, celecoxib and rofecoxib showed selectivity ratios of 74 and >10,000, respectively.[1]
In Vivo Efficacy
The anti-inflammatory and analgesic activity of this compound has been confirmed in several animal models.
Table 2: In Vivo Efficacy in Rats
| Model | Endpoint | ED50 (mg/kg) | Reference |
|---|---|---|---|
| Carrageenan-induced Inflammatory Hyperalgesia | Analgesia | 0.23 | [1] |
| Carrageenan-induced Air Pouch | PGE2 Production Inhibition | 0.20 |[1] |
In these preclinical models, the efficacy of this compound was comparable to that of celecoxib and rofecoxib.[1]
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in several species, including rats, dogs, and cats.
Table 3: Pharmacokinetic Parameters of this compound in Dogs (Oral Administration)
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Dose | 2 mg/kg | Fasted | [6][7] |
| Tmax (hours) | 2.25 (± 1.24) | Without food | [6] |
| Cmax (µg/mL) | 0.3918 (± 0.09021) | Without food | [6] |
| AUC (µg.hr/mL) | 1.676 (± 0.4735) | Without food | [6] |
| Bioavailability (%) | 44.53 (± 10.26) | - | [6] |
| Elimination Half-life (t1/2) (hours) | 1.38 (± 0.24) | - |[6] |
Table 4: Pharmacokinetic Parameters of this compound in Dogs and Cats (IV Administration)
| Parameter | Dogs (2 mg/kg) | Cats (1 mg/kg) | Reference |
|---|---|---|---|
| Total Body Clearance (L/h·kg) | 0.50 | 0.14 | [8][9] |
| Terminal Half-life (hours) | 1.92 | 5.25 | [8][9] |
| Dose Eliminated in Urine (%) | 12.2 | 3.12 |[8][9] |
This compound is metabolized in the liver, with the primary metabolite being demethylated this compound, which is largely inactive.[1][6] This metabolite is primarily excreted in the feces via the biliary route.[6]
Experimental Protocols
In Vitro COX Inhibition Assay (Human Whole Blood Assay)
This assay measures the ability of a compound to inhibit the production of prostaglandins (PGE2 for COX-2 and thromboxane B2 for COX-1) in human whole blood.
-
Blood Collection: Fresh blood is collected from healthy human volunteers who have not taken NSAIDs for at least two weeks.
-
Incubation with Inhibitor: Aliquots of whole blood are pre-incubated with various concentrations of this compound or a vehicle control.
-
COX-2 Induction: Lipopolysaccharide (LPS) is added to induce COX-2 expression and subsequent PGE2 production.
-
COX-1 Activity: A separate set of aliquots is used to measure COX-1 activity, which is constitutively expressed. Production of thromboxane B2 (TxB2) is measured.
-
Termination and Analysis: The reaction is stopped, and plasma is separated. The concentrations of PGE2 and TxB2 are determined using a validated enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: The concentration of this compound that causes 50% inhibition of PGE2 (for COX-2) and TxB2 (for COX-1) production is calculated to determine the IC50 values.
In Vivo Carrageenan-Induced Paw Edema Model in Rats
This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.
-
Drug Administration: this compound or a vehicle control is administered orally at various doses to different groups of rats.
-
Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at specific time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema for each drug-treated group is calculated relative to the vehicle-treated control group.
-
ED50 Calculation: The dose of this compound that produces 50% inhibition of paw edema is determined.
Clinical Development in Veterinary Medicine
This compound (trade name Cimalgex®) is licensed in Europe for the management of pain and inflammation associated with osteoarthritis and for perioperative pain in dogs.[4][5]
Osteoarthritis in Dogs
A multicenter prospective study involving 492 client-owned dogs with osteoarthritis demonstrated that a 30-day treatment with this compound at a dose of 2 mg/kg once daily resulted in significant improvements in locomotion and a reduction in pain scores.[5][10] The treatment was well-tolerated with minimal adverse effects.[5]
Perioperative Pain Management
A double-blind, randomized, controlled multi-center field study involving 237 dogs undergoing orthopedic or soft tissue surgery compared the efficacy and safety of this compound (2 mg/kg) with carprofen (4 mg/kg).[11][12][13] The study concluded that this compound had non-inferior efficacy and tolerability compared to carprofen for the control of perioperative pain.[11][12][13]
Safety and Tolerability
This compound has demonstrated a good safety profile in the target species.[1] In preclinical studies, it exhibited good gastric tolerability even at high doses.[1] Clinical studies in dogs have shown that it is well-tolerated, with the most common adverse effects being mild and transient gastrointestinal signs.[6] As with other NSAIDs, it is not recommended for use in dogs with pre-existing gastrointestinal, renal, or hepatic disorders, or in pregnant or lactating animals.[3][6]
Conclusion
This compound is a highly selective and potent COX-2 inhibitor that has been successfully developed for veterinary use. Its discovery and development were driven by the need for safer NSAIDs with reduced gastrointestinal side effects. Through a combination of in vitro and in vivo studies, the efficacy, selectivity, and safety of this compound have been well-established. Clinical trials have confirmed its utility in managing pain and inflammation associated with common conditions in dogs, making it a valuable therapeutic option in veterinary medicine. The journey of this compound from a promising chemical entity to a clinically approved drug exemplifies the principles of modern drug discovery and development.
References
- 1. Portico [access.portico.org]
- 2. This compound | C16H13ClFN3O3S | CID 213053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Clinical Efficacy and Tolerability of this compound in Dogs with Osteoarthritis: A Multicentre Prospective Study [scirp.org]
- 6. ec.europa.eu [ec.europa.eu]
- 7. Pharmacokinetic profiles of the novel COX-2 selective inhibitor this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative pharmacokinetic profile of this compound in dogs and cats after IV administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
- 11. Efficacy and safety of this compound in the control of perioperative pain in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orthovetsupersite.org [orthovetsupersite.org]
- 13. Efficacy and safety of this compound in the control of perioperative pain in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Cimicoxib's Selectivity Profile for Cyclooxygenase-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimicoxib, a non-steroidal anti-inflammatory drug (NSAID), is a potent and highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] This selectivity for COX-2 over its isoform, COX-1, is a critical attribute, as it is believed to confer the therapeutic anti-inflammatory and analgesic effects while potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.[3] This technical guide provides an in-depth overview of the experimental data and methodologies used to characterize the COX-2 selective profile of this compound.
Quantitative Analysis of COX-1 and COX-2 Inhibition
The inhibitory potency of this compound against COX-1 and COX-2 has been quantified using various in vitro and ex vivo assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency. The ratio of IC50 values for COX-1 to COX-2 is a common metric for selectivity, where a higher ratio signifies greater selectivity for COX-2.
Table 1: In Vitro IC50 Values for this compound and Comparator Compounds in Human Whole Blood Assay
The human whole blood assay is considered a gold standard for evaluating COX inhibitors as it provides a more physiologically relevant environment than purified enzyme assays.[1] In this assay, COX-1 activity is typically measured by the production of thromboxane B2 (TXB2) during blood clotting, while COX-2 activity is assessed by measuring prostaglandin E2 (PGE2) production in response to stimulation by lipopolysaccharide (LPS).[1][4]
| Compound | COX-2 IC50 (nM) | Reference |
| This compound | 69 | [1] |
| Rofecoxib | 216 | [1] |
| Celecoxib | 645 | [1] |
Data presented in this table is derived from a human whole blood assay.[1]
Table 2: Ex Vivo and Cell-Based Assay Data for this compound
Ex vivo and cell-based assays provide further insights into the selectivity of this compound under different experimental conditions.
| Assay Type | Species | COX-2 IC50 (nM) | COX-2 Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Reference |
| Ex vivo LPS-induced PGE2 assay | Dog | 140 | Not established for COX-1 | [1] |
| Human cell-based assay (U-937 & 143.98.2) | Human | - | 929-fold | [1] |
The human cell-based assay utilized U-937 cells for assessing COX-1 activity and 143.98.2 cells for COX-2 activity.[1]
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and replication. Below are the protocols for the key experiments cited.
Human Whole Blood Assay for COX-1 and COX-2 Selectivity
This assay measures the inhibition of COX-1 and COX-2 in a physiologically relevant environment.
Objective: To determine the IC50 values of this compound for COX-1 and COX-2 in human whole blood.
Principle:
-
COX-1 Activity: Measured by the synthesis of thromboxane B2 (TXB2) from endogenous arachidonic acid when whole blood is allowed to clot. This process is primarily driven by platelet COX-1.[4][5]
-
COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in heparinized whole blood after stimulation with lipopolysaccharide (LPS), which induces COX-2 expression and activity in monocytes.[4][5]
Materials:
-
Freshly drawn human venous blood
-
Anticoagulant (e.g., heparin) for COX-2 assay
-
This compound and other test compounds
-
Lipopolysaccharide (LPS) from E. coli
-
Assay kits for TXB2 and PGE2 (e.g., ELISA or LC-MS/MS)
-
Incubator, centrifuge, and other standard laboratory equipment
Procedure:
For COX-1 Inhibition (TXB2 Production):
-
Aliquots of fresh, non-anticoagulated human whole blood are pre-incubated with various concentrations of this compound or vehicle control.
-
The blood is then allowed to clot at 37°C for a specified time (e.g., 60 minutes).[5]
-
The reaction is stopped, and serum is separated by centrifugation.
-
The concentration of TXB2 in the serum is quantified using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).[6]
For COX-2 Inhibition (PGE2 Production):
-
Aliquots of heparinized human whole blood are incubated with various concentrations of this compound or vehicle control.
-
LPS (e.g., 10 µg/mL) is added to the blood samples to induce COX-2 expression and activity.[4]
-
The samples are incubated at 37°C for an extended period (e.g., 24 hours) to allow for COX-2 induction and PGE2 synthesis.[4]
-
Plasma is separated by centrifugation.
-
The concentration of PGE2 in the plasma is quantified using a validated method like ELISA or LC-MS/MS.[6]
Data Analysis: The percentage inhibition of TXB2 and PGE2 production is calculated for each concentration of this compound relative to the vehicle control. The IC50 values are then determined by plotting the percentage inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay for COX Selectivity
This assay utilizes specific cell lines that predominantly express either COX-1 or COX-2.
Objective: To determine the relative selectivity of this compound for COX-2 over COX-1 using a cell-based model.
Principle:
-
U-937 cells , a human monocytic cell line, are used as a source of COX-1 activity.[1]
-
143.98.2 cells , a human osteosarcoma cell line, are used to assess COX-2 activity.[1]
Materials:
-
U-937 and 143.98.2 cell lines
-
Cell culture media and reagents
-
This compound and other test compounds
-
Arachidonic acid (substrate for COX enzymes)
-
Assay kits for PGE2
Procedure:
-
U-937 and 143.98.2 cells are cultured to an appropriate density.
-
The cells are harvested and incubated with various concentrations of this compound or vehicle control.
-
Arachidonic acid is added to initiate the cyclooxygenase reaction.
-
After a defined incubation period, the reaction is terminated.
-
The amount of PGE2 produced in the cell supernatant is quantified, typically by ELISA.
Data Analysis: The IC50 values for the inhibition of PGE2 production in each cell line are determined. The ratio of the IC50 for U-937 cells (COX-1) to that for 143.98.2 cells (COX-2) provides the selectivity index. A high ratio indicates strong selectivity for COX-2. For this compound, a 929-fold selectivity for COX-2 was demonstrated using this method.[1]
Visualizations
Signaling Pathway of Prostaglandin Synthesis
The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Caption: Role of COX-1 and COX-2 in prostanoid synthesis and the selective inhibition by this compound.
Experimental Workflow for Determining COX Selectivity
The diagram below outlines the general workflow for assessing the COX-1/COX-2 selectivity of a compound using the human whole blood assay.
Caption: Workflow of the human whole blood assay for COX-1 and COX-2 selectivity assessment.
Conclusion
The data presented in this guide, derived from robust and physiologically relevant assays, consistently demonstrate that this compound is a potent and highly selective COX-2 inhibitor. Its selectivity profile, particularly when compared to other coxibs, underscores its targeted mechanism of action. The detailed experimental protocols provided herein offer a foundation for researchers to understand, replicate, and build upon these findings in the ongoing development and characterization of selective NSAIDs.
References
- 1. Portico [access.portico.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human whole blood assays for inhibition of prostaglandin G/H synthases-1 and -2 using A23187 and lipopolysaccharide stimulation of thromboxane B2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Pharmacokinetic and Pharmacodynamic Profile of Cimicoxib in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimicoxib is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, which demonstrates selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] This selective action is purported to reduce the gastrointestinal side effects often associated with non-selective NSAIDs that also inhibit the COX-1 isoform.[3][4] Primarily developed for veterinary use, this compound is indicated for the treatment of pain and inflammation associated with osteoarthritis and for the management of peri-operative pain in dogs.[5][6] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound as determined in various preclinical animal models, presenting key data, experimental methodologies, and relevant physiological pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several preclinical species, with the most extensive data available for dogs. The absorption, distribution, metabolism, and excretion of this compound are crucial for determining appropriate dosing regimens and understanding its safety profile.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound observed in different preclinical models.
Table 1: Pharmacokinetic Parameters of this compound in Dogs After Oral Administration
| Parameter | Value (Extensive Metabolizers) | Value (Poor Metabolizers) | Units | Reference |
| Dose | 2 | 2 | mg/kg | [7] |
| Tmax | 2.25 (± 1.24) | - | hours | [6] |
| Cmax | 0.3918 (± 0.09021) | - | µg/mL | [6] |
| AUC | 1.676 (± 0.4735) | - | µg.hr/mL | [6] |
| Terminal Half-life (t½) | 4.6 (± 2.6) | 8.0 (± 0.6) | hours | [7] |
| Oral Bioavailability | 44.53 (± 10.26) | - | % | [6] |
Note: A distinction between "Extensive Metabolizers" (EM) and "Poor Metabolizers" (PM) has been observed in Beagle dogs, with PMs showing a three-fold lower plasma clearance. The pharmacokinetic parameters from EM dogs were considered more representative for establishing dosage regimens.[7][8]
Table 2: Comparative Pharmacokinetic Parameters of this compound After Intravenous Administration
| Species | Dose (mg/kg) | Terminal Half-life (t½) (hours) | Total Body Clearance (L/h·kg) | Dose Eliminated in Urine (%) | Reference |
| Dog | 2 | 1.92 | 0.50 | 12.2 | [9] |
| Cat | 1 | 5.25 | 0.14 | 3.12 | [9] |
Note: this compound is eliminated more slowly in cats compared to dogs.[9] This is attributed to a reduced ability of feline CYP2D15 and UDP-glucuronyltransferase enzyme systems to metabolize the drug.[9]
Table 3: Pharmacokinetic Parameters of this compound in Other Species (Oral Administration)
| Species | Dose (mg/kg) | Tmax (hours) | Cmax (ng/mL) | AUC (ng/mL*h) | Reference |
| Sheep | 4 | 6 (4-10) | 273.78 (189.00-567.32) | 2957.71 (1626.36-6771.86) | [10] |
| Sheep | 6 | 9 (0.75-10) | 565.01 (308.27-822.59) | 8680.47 (1951.38-11281.99) | [10] |
| Horse (fasted) | 5 | 3.25 (± 1.17) | 160 (± 10) | - | [11] |
| Horse (fed) | 5 | 5.91 (± 3.23) | 140 (± 30) | - | [11] |
Note: In sheep, this compound displays slow absorption and significant individual variability.[10] In horses, administration with food appeared to delay the time to maximum concentration.[11]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. The following sections describe the key experimental protocols used to evaluate the pharmacokinetics and pharmacodynamics of this compound.
Canine Kaolin-Induced Paw Inflammation Model
This reversible model was utilized to establish the analgesic, anti-inflammatory, and antipyretic efficacy of this compound and to inform dosage regimens.[7][8]
Experimental Workflow
Caption: Workflow for the canine kaolin-induced paw inflammation model.
Methodology:
-
Animal Model: Twelve healthy Beagle dogs were used in the study.[8]
-
Inflammation Induction: A reversible inflammation was induced by injecting a kaolin suspension into the paw.[8]
-
Study Design: A 2x2 crossover design was employed. The dogs were randomly allocated to receive either a single oral dose of this compound (approximately 2 mg/kg) or a placebo 26.5 hours after the induction of inflammation.[8]
-
Endpoints Measured:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: An indirect response model was used to analyze the relationship between plasma concentrations of this compound and its therapeutic effects.[7]
Perioperative Pain Management Studies in Dogs
These studies were designed to evaluate the efficacy and safety of this compound for controlling pain associated with orthopedic or soft tissue surgery.[12][13]
Methodology:
-
Animal Model: Client-owned dogs (n=237) undergoing orthopedic or soft tissue surgery were enrolled in a multi-center field study.[13]
-
Study Design: A double-blind, randomized, controlled study was conducted.[13]
-
Treatment: Dogs received either this compound or a comparator NSAID (e.g., carprofen) before surgery and during the postoperative period.[12][13]
-
Efficacy Assessment: Pain was monitored by veterinarians over 7 days using standardized pain scoring systems and a visual analogue scale. Dog owners also provided assessments of perceived analgesia.[13]
Pharmacodynamics
This compound exerts its therapeutic effects primarily through the selective inhibition of the COX-2 enzyme, which is a key mediator in the inflammatory cascade.
Mechanism of Action: COX-2 Inhibition
The primary mechanism of action for this compound is the selective inhibition of the COX-2 enzyme.[1][5] COX-2 is induced by inflammatory stimuli and is responsible for the production of prostaglandins that mediate pain and inflammation.[4][14] By selectively inhibiting COX-2, this compound reduces the synthesis of these pro-inflammatory prostaglandins while sparing the COX-1 enzyme, which is involved in gastrointestinal cytoprotection and platelet function.[3]
Signaling Pathway
Caption: this compound's selective inhibition of the COX-2 pathway.
Pharmacodynamic Effects in Dogs
In the kaolin-induced inflammation model in dogs, this compound demonstrated efficacy across several endpoints:
-
Analgesic Effect: this compound significantly increased the paw withdrawal time in a thermal escape model, indicating a reduction in pain.[8]
-
Anti-inflammatory and Antipyretic Effects: The drug was shown to be an effective anti-inflammatory and antipyretic agent.[8]
The plasma concentrations of this compound required to produce half of the maximum effect (IC50) for various pharmacodynamic endpoints in dogs were determined to be:[7]
-
Ground reaction vertical force: 161 µg/L
-
Body temperature: 193 µg/L
-
Creeping speed: 239 µg/L
-
Lameness score: 284 µg/L
Conclusion
Preclinical studies have established this compound as an effective and selective COX-2 inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile, particularly in dogs. The data demonstrate its analgesic, anti-inflammatory, and antipyretic properties, supporting its clinical use for the management of pain and inflammation. The observed differences in metabolism between species, such as between dogs and cats, highlight the importance of species-specific pharmacokinetic studies in veterinary drug development. The detailed experimental protocols and PK/PD modeling approaches described provide a robust framework for the continued investigation and optimal use of this compound in its target populations.
References
- 1. Scheduling delegates' interim decisions and invitation for further comment: ACCS/ACMS, November 2017 | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 2. Portico [access.portico.org]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C16H13ClFN3O3S | CID 213053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ec.europa.eu [ec.europa.eu]
- 7. Pharmacokinetic/pharmacodynamic modeling for the determination of a this compound dosing regimen in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic/pharmacodynamic modeling for the determination of a this compound dosing regimen in the dog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety of this compound in the control of perioperative pain in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of this compound in the control of perioperative pain in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Potency and Efficacy of Cimicoxib: A Technical Guide
This technical guide provides an in-depth analysis of the in vitro potency and efficacy of Cimicoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The information is tailored for researchers, scientists, and professionals in drug development, focusing on quantitative data, detailed experimental methodologies, and the underlying biochemical pathways.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, characterized by its selective inhibition of the COX-2 enzyme. The therapeutic effects of NSAIDs, including their anti-inflammatory and analgesic properties, are primarily attributed to the inhibition of COX-2, which is an inducible enzyme upregulated during inflammatory processes.[1][2] Conversely, the inhibition of the constitutive COX-1 isoform is associated with common NSAID-related side effects, such as gastrointestinal toxicity.[1][2] Therefore, the in vitro characterization of a compound's potency and its selectivity for COX-2 over COX-1 is a critical step in preclinical development. This compound has been identified as a potent and highly selective COX-2 inhibitor in various in vitro models.[3]
Quantitative Potency and Selectivity Data
The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 values for COX-1 versus COX-2 serves as a key indicator of its selectivity.
Table 1: In Vitro COX-2 Inhibitory Potency of this compound and Comparators Data presented as half-maximal inhibitory concentration (IC50) in nM.
| Compound | Assay System | COX-2 IC50 (nM) | Reference |
| This compound | Human Whole Blood | 69 | [3] |
| This compound | Human Whole Blood | 66 | [4] |
| Rofecoxib | Human Whole Blood | 216 | [3] |
| Celecoxib | Human Whole Blood | 645 | [3] |
Table 2: In Vitro COX-2 Selectivity of this compound and Comparators Selectivity is expressed as the fold-selectivity for COX-2 over COX-1.
| Compound | Assay System | Selectivity Ratio (Fold-selectivity for COX-2) | Reference |
| This compound | Human Cell-Based (U-937/143.98.2 cells) | 929 | [3] |
| Celecoxib | Human Cell-Based (U-937/143.98.2 cells) | 74 | [3] |
| Rofecoxib | Human Cell-Based (U-937/143.98.2 cells) | >10,000 | [3] |
Signaling Pathway of Cyclooxygenase Inhibition
The primary mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and physiological homeostasis. This compound selectively targets the COX-2 isoform, which is induced by inflammatory stimuli.
Caption: Mechanism of selective COX-2 inhibition by this compound.
Experimental Protocols
The in vitro potency and selectivity of this compound are determined using established and validated assay systems. The human whole blood assay is considered a gold standard for evaluating COX inhibitors.[3]
4.1. Human Whole Blood Assay for COX-1 and COX-2 Activity
This assay measures the ability of a compound to inhibit prostaglandin E2 (PGE2) and thromboxane B2 (TXB2) production in human whole blood, which serve as indices for COX-2 and COX-1 activity, respectively.
-
Objective: To determine the IC50 values for COX-1 and COX-2 inhibition.
-
Materials: Freshly drawn human whole blood (heparinized), lipopolysaccharide (LPS) for COX-2 induction, test compound (this compound) at various concentrations, and Enzyme Immunoassay (EIA) kits for PGE2 and TXB2.
-
Protocol for COX-2 Inhibition (PGE2 Synthesis):
-
Aliquots of heparinized whole blood are pre-incubated with a range of concentrations of this compound or vehicle control.
-
LPS (e.g., 10 µg/mL) is added to the blood samples to induce COX-2 expression and stimulate PGE2 production.
-
Samples are incubated for 24 hours at 37°C.
-
Following incubation, plasma is separated by centrifugation.
-
PGE2 levels in the plasma are quantified using a specific EIA kit.
-
The percentage of inhibition at each drug concentration is calculated relative to the vehicle control, and the IC50 value is determined from the resulting concentration-response curve.
-
-
Protocol for COX-1 Inhibition (TXB2 Synthesis):
-
Aliquots of whole blood (without anticoagulant) are incubated with a range of concentrations of this compound or vehicle control.
-
The blood is allowed to clot for 1 hour at 37°C, during which platelet activation leads to COX-1-mediated synthesis of thromboxane A2, which is rapidly converted to the stable metabolite TXB2.
-
Serum is separated by centrifugation.
-
TXB2 levels in the serum are quantified using a specific EIA kit.
-
The IC50 value is calculated from the concentration-response curve.
-
Caption: Experimental workflow for the Human Whole Blood Assay.
4.2. Cell-Based Assays
Cell-based assays provide a controlled environment to assess COX inhibition using specific cell lines that express either COX-1 or COX-2.[3]
-
Objective: To determine the COX-1/COX-2 selectivity in a cellular context.
-
Cell Lines:
-
Protocol:
-
Cells are cultured under standard conditions.
-
Cells are treated with various concentrations of this compound.
-
Arachidonic acid is added to initiate prostaglandin synthesis.
-
After a defined incubation period, the supernatant is collected.
-
Prostaglandin levels are measured using appropriate methods (e.g., EIA).
-
IC50 values for each isoform are determined, and the selectivity ratio is calculated.
-
Relationship Between In Vitro Potency, Selectivity, and Efficacy
The in vitro data on potency and selectivity are foundational for predicting the therapeutic efficacy and safety profile of an NSAID. High potency against COX-2 suggests that lower concentrations of the drug are needed to achieve an anti-inflammatory effect. High selectivity for COX-2 over COX-1 predicts a reduced risk of mechanism-based side effects, particularly those related to the gastrointestinal tract.
Caption: Relationship between in vitro parameters and clinical outcomes.
Conclusion
The comprehensive in vitro data strongly support the characterization of this compound as a potent and highly selective COX-2 inhibitor. Its low nanomolar IC50 value against COX-2 in the human whole blood assay demonstrates a potency greater than that of other established coxibs like rofecoxib and celecoxib.[3] Furthermore, its high selectivity ratio, confirmed in cell-based assays, provides a strong rationale for its expected efficacy as an anti-inflammatory and analgesic agent with a favorable safety profile regarding COX-1-mediated side effects. These in vitro findings are essential for guiding further non-clinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of this compound in the control of perioperative pain in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Pharmacokinetic/pharmacodynamic modeling for the determination of a this compound dosing regimen in the dog - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Investigation of Cimicoxib in Non-Veterinary Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cimicoxib (UR-8880) is a potent, second-generation non-steroidal anti-inflammatory drug (NSAID) that acts as a highly selective cyclooxygenase-2 (COX-2) inhibitor.[1] While extensively studied and approved for veterinary use, its potential applications in non-veterinary research, particularly in oncology and inflammation, are of growing interest. This document provides a technical overview of this compound's core mechanism, summarizes key quantitative data, details relevant experimental protocols, and explores the downstream signaling pathways implicated in its action, drawing parallels from the well-studied coxib, celecoxib, where direct data on this compound is not yet available.
Core Mechanism of Action: Selective COX-2 Inhibition
This compound is an imidazole derivative that selectively inhibits the COX-2 enzyme.[1] The primary mechanism of action for NSAIDs involves blocking the cyclooxygenase enzymes, which convert arachidonic acid into prostanoids like prostaglandins (PGs).[2] The two main isoforms, COX-1 and COX-2, have distinct physiological roles. COX-1 is constitutively expressed and involved in homeostatic functions, whereas COX-2 is an inducible enzyme, significantly upregulated during inflammatory processes and in various pathologies, including cancer.[2]
By selectively targeting COX-2, this compound reduces the synthesis of prostaglandins (specifically PGE2) that mediate pain and inflammation, while sparing the protective functions of COX-1.[2] This selectivity is a hallmark of the "coxib" class of drugs.
Visualization of the Primary Signaling Pathway
The following diagram illustrates the canonical arachidonic acid pathway and the specific inhibitory action of this compound.
Quantitative Data
Quantitative assessment of a compound's potency and selectivity is critical for drug development. The following tables summarize the available in vitro data for this compound and comparative data for other coxibs.
Table 1: In Vitro COX-2 Inhibitory Potency (Human Whole Blood Assay)
The human whole blood assay is a standard method for evaluating COX inhibitor potency in a physiologically relevant environment. It measures the inhibition of lipopolysaccharide (LPS)-induced PGE2 synthesis (an indicator of COX-2 activity).
| Compound | IC50 (COX-2) | Comparative Potency |
| This compound | 69 nM | ~3x more potent than Rofecoxib |
| ~9x more potent than Celecoxib | ||
| Rofecoxib | 216 nM | - |
| Celecoxib | 645 nM | - |
| [Source: Data derived from in vitro studies using the human whole blood assay.][3] |
Table 2: Cytotoxicity of Celecoxib in Human Cancer Cell Lines
While specific data on the cytotoxic IC50 values for this compound in human cancer cell lines were not identified in the reviewed literature, data for the structurally and mechanistically similar compound, celecoxib, are presented below for reference. These values are typically determined via MTT or similar cell viability assays after 48-72 hours of exposure.
| Cell Line | Cancer Type | IC50 of Celecoxib (µM) |
| U251 | Glioblastoma | 11.7 |
| HCT116 | Colorectal Carcinoma | Intermediate (not specified) |
| HepG2 | Hepatocellular Carcinoma | Intermediate (not specified) |
| MCF-7 | Breast Adenocarcinoma | Intermediate (not specified) |
| HeLa | Cervical Adenocarcinoma | 37.2 |
| [Source: Data derived from studies on celecoxib's effect on various cancer cell lines.][3] |
Potential Downstream Signaling in Non-Veterinary Models
Beyond the direct inhibition of prostaglandin synthesis, the reduction of COX-2 activity by inhibitors like this compound can influence multiple downstream pathways crucial in cancer pathophysiology. Research on celecoxib has shown that these effects can be both COX-2 dependent and independent, impacting cell survival, apoptosis, and cell cycle progression.
Apoptosis and Cell Cycle Regulation
COX-2 inhibitors have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. This is often mediated through the modulation of key regulatory proteins. For instance, celecoxib has been demonstrated to down-regulate the anti-apoptotic protein Bcl-2 and inhibit the NF-κB signaling pathway, which is a critical regulator of inflammatory responses and cell survival. Inhibition of NF-κB can lead to increased expression of pro-apoptotic proteins like Caspase-3. Furthermore, effects on the PI3K/Akt survival pathway have also been reported.
Visualization of Potential Downstream Pathways
The following diagram outlines the potential downstream effects of this compound on apoptosis and cell cycle pathways, based on established mechanisms of other COX-2 inhibitors.
Experimental Protocols
The following protocols provide a framework for the preliminary in vitro investigation of this compound in non-veterinary research contexts.
Protocol: Human Whole Blood Assay for COX-2 Activity
This assay measures the potency of a test compound to inhibit COX-2 in a physiologically relevant matrix.
Objective: To determine the IC50 of this compound for COX-2.
Materials:
-
Fresh human whole blood from healthy, consenting donors who have not taken NSAIDs for at least 2 weeks.
-
Heparin (or other suitable anticoagulant).
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound stock solution (in DMSO or other suitable solvent).
-
Phosphate Buffered Saline (PBS).
-
PGE2 ELISA Kit.
-
96-well culture plates.
-
CO2 incubator (37°C, 5% CO2).
Procedure:
-
Blood Collection: Collect whole blood into tubes containing heparin.
-
Compound Preparation: Prepare serial dilutions of this compound in PBS from the stock solution. The final solvent concentration should be kept constant across all wells (e.g., <0.5%).
-
Assay Setup: Aliquot 500 µL of heparinized whole blood into each well of a 96-well plate.
-
Inhibitor Incubation: Add 10 µL of the diluted this compound or vehicle control to the appropriate wells. Incubate for 15-30 minutes at 37°C.
-
COX-2 Induction: Add 10 µL of LPS solution (final concentration of 10 µg/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for COX-2 induction and PGE2 synthesis.
-
Plasma Collection: After incubation, centrifuge the plates at 1000 x g for 10 minutes. Carefully collect the supernatant (plasma).
-
PGE2 Measurement: Measure the concentration of PGE2 in the plasma using a commercial ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE2 production for each this compound concentration relative to the vehicle-treated, LPS-stimulated control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Protocol: MTT Assay for Cytotoxicity in Human Cancer Cell Lines
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the cytotoxic IC50 of this compound on a selected human cancer cell line.
Materials:
-
Human cancer cell line of interest (e.g., MCF-7, HCT116).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well culture plates.
-
Multichannel pipette and plate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the log of the this compound concentration and determine the IC50 value using non-linear regression.
Experimental Workflow Visualization
The logical flow for a preliminary investigation into this compound's potential as an anti-cancer agent is outlined below.
Conclusion and Future Directions
This compound is a highly potent and selective COX-2 inhibitor with a well-defined primary mechanism of action. The available in vitro data from human systems confirms its high potency against the target enzyme. While direct evidence of its cytotoxic effects on human cancer cell lines is pending in the literature, the extensive research on related coxibs like celecoxib provides a strong rationale for investigating this compound in oncological models. Future research should focus on establishing its anti-proliferative IC50 values across a panel of human cancer cell lines, confirming its effects on downstream apoptosis and cell cycle pathways, and ultimately progressing to in vivo models to determine its therapeutic potential in non-veterinary diseases.
References
Basic research applications of Cimicoxib as a selective coxib
An In-depth Technical Guide to the Basic Research Applications of Cimicoxib as a Selective COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a selective cyclooxygenase-2 (COX-2) inhibitor, and its applications in basic research. This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, characterized by its imidazole derivative structure.[1][2] Its primary mechanism of action is the potent and selective inhibition of the COX-2 enzyme, which is crucial for its anti-inflammatory, analgesic, and antipyretic properties.[3][4][5] While extensively developed for veterinary use in managing pain and inflammation associated with osteoarthritis and surgery in dogs, its specific properties make it a valuable tool for a wide range of basic research applications.[2][6]
Mechanism of Action: Selective COX-2 Inhibition
The therapeutic effects and side profiles of NSAIDs are dictated by their relative selectivity for the two main isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.
-
COX-1 is a constitutive "housekeeping" enzyme expressed in most tissues.[7] It is responsible for producing prostaglandins that regulate normal physiological processes, including protecting the gastric mucosa, maintaining renal blood flow, and mediating platelet aggregation.[7][8]
-
COX-2 is typically an inducible enzyme, with low expression in normal tissues but significantly upregulated at sites of inflammation by stimuli such as cytokines and growth factors.[7][9] Prostaglandins produced by COX-2 are key mediators of pain, inflammation, and fever.[10][11]
By selectively inhibiting COX-2 while sparing COX-1, coxibs like this compound reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[11] this compound's bulky chemical structure sterically hinders its ability to bind to the smaller active site of the COX-1 enzyme, while allowing it to effectively block the COX-2 pathway.[12]
Caption: this compound selectively inhibits COX-2, blocking inflammatory prostaglandin synthesis.
Quantitative Data on this compound's Efficacy and Pharmacokinetics
The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a basis for experimental design and data comparison.
Table 1: In Vitro COX-2 Inhibition and Selectivity of this compound
| Assay System | Parameter | This compound | Rofecoxib | Celecoxib | Reference |
|---|---|---|---|---|---|
| Human Whole Blood Assay | IC50 (COX-2) | 69 nM | 216 nM | 645 nM | [3] |
| Human U-937 & 143.98.2 Cells | Selectivity Ratio (COX-1/COX-2) | 929-fold | >10,000-fold | 74-fold | [3] |
| Canine Whole Blood Assay | IC50 (COX-2) | 66 nM (25 ng/mL) | - | - |[6] |
Table 2: In Vivo Efficacy of this compound in Rat Models of Inflammation and Pain
| Model | Parameter | This compound | Celecoxib | Indomethacin | Reference |
|---|---|---|---|---|---|
| Carrageenan-Induced Hyperalgesia | ED50 | 0.23 mg/kg | - | - | [3] |
| Carrageenan Air Pouch (PGE2 Prod.) | ED50 | 0.20 mg/kg | - | - | [3] |
| Carrageenan-Induced Edema | ED25 | 3.1 mg/kg | - | - | [3] |
| Adjuvant-Induced Arthritis | ED50 | 0.18 mg/kg | - | - | [3] |
| Adjuvant-Induced Arthritis (% Inhibition at 1 mg/kg) | Paw Swelling | 96% | 89% | 99% |[3] |
Table 3: Pharmacokinetic Parameters of this compound in Dogs | Administration Route & Condition | Dose | Tmax (hours) | Cmax (µg/mL) | AUC (µg·hr/mL) | Bioavailability | Reference | | -------------------------------- | ------ | --------------- | ------------------ | ---------------- | --------------- | --------- | | Oral (Fasted) | 2 mg/kg| 2.25 (± 1.24) | 0.3918 (± 0.09021) | 1.676 (± 0.4735) | 44.53% (± 10.26%)|[10] | | Oral (EM Dogs)* | 2 mg/kg| - | - | - | - |[6] | | Oral (PM Dogs)** | 2 mg/kg| - | - | - | - |[6] | | Intravenous (EM Dogs)* | - | - | - | - | - |[6] | | Intravenous (PM Dogs)** | - | - | - | - | - |[6] | | Metabolizer Type | Terminal Half-life (t½) | | Extensive Metabolizers (EM)* | 4.6 (± 2.6) hours (Oral) | 2.7 (± 0.9) hours (IV) | | Poor Metabolizers (PM)** | 8.0 (± 0.6) hours (Oral) | 5.6 (± 1.7) hours (IV) |
Table 4: Pharmacodynamic Parameters of this compound in a Dog Inflammation Model
| Endpoint | IC50 (Plasma Concentration for 50% of Max Effect) | Reference |
|---|---|---|
| Ground Reaction Vertical Force | 161 µg/L | [6] |
| Body Temperature | 193 µg/L | [6] |
| Creeping Speed | 239 µg/L | [6] |
| Lameness Score | 284 µg/L |[6] |
Experimental Workflows and Protocols
This compound's selectivity makes it an ideal tool for dissecting the role of the COX-2 pathway in various biological processes.
Caption: A typical preclinical research workflow for evaluating a selective COX-2 inhibitor.
Protocol 1: Human Whole Blood Assay for COX Inhibition
This ex vivo assay is the gold standard for determining COX-1/COX-2 selectivity in a physiologically relevant matrix.
-
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
-
Methodology:
-
Sample Collection: Collect heparinized whole blood from healthy, drug-free volunteers.
-
Compound Incubation: Aliquot blood into tubes containing various concentrations of this compound (or vehicle control). Incubate for 1 hour at 37°C.
-
COX-1 Stimulation: To measure COX-1 activity, allow the blood to clot for 1 hour at 37°C, which stimulates platelet thromboxane B2 (TXB2) production.
-
COX-2 Stimulation: To measure COX-2 activity, add lipopolysaccharide (LPS, 10 µg/mL) to a separate set of aliquots and incubate for 24 hours at 37°C to induce COX-2 expression in monocytes and subsequent prostaglandin E2 (PGE2) production.[3]
-
Prostaglandin Measurement: Centrifuge the samples to obtain serum (for COX-1) or plasma (for COX-2). Measure the concentrations of TXB2 (COX-1 product) and PGE2 (COX-2 product) using validated enzyme immunoassay (EIA) kits.
-
Data Analysis: Plot the percentage inhibition of prostaglandin production against the log concentration of this compound. Calculate the IC50 value (the concentration of drug that causes 50% inhibition) using non-linear regression analysis.
-
Protocol 2: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.
-
Objective: To assess the acute anti-inflammatory effects of this compound.
-
Methodology:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200g).
-
Compound Administration: Administer this compound orally (p.o.) at various doses (e.g., 0.1 to 10 mg/kg) or vehicle control one hour before the inflammatory insult.
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for each dose group compared to the vehicle control. Calculate the ED25 or ED50 (the dose that produces 25% or 50% inhibition of edema).[3]
-
Potential Research Applications in Oncology
While this compound's development has focused on inflammation and pain, its mechanism of action suggests significant potential as a tool for cancer research. Overexpression of COX-2 is a feature of many premalignant and malignant tissues and is associated with poor prognosis.[13] COX-2 contributes to tumorigenesis by promoting cell proliferation, angiogenesis, and invasion while inhibiting apoptosis.[13][14] Other selective coxibs, such as Celecoxib, have been extensively studied for their antineoplastic effects.[9][13]
This compound can be used in basic research to:
-
Investigate COX-2 signaling in cancer cells: Use this compound to selectively block COX-2 in cancer cell lines to study downstream effects on proliferation, apoptosis, and migration pathways.
-
Evaluate anti-tumor efficacy in animal models: Test the ability of this compound, alone or in combination with standard chemotherapy, to slow tumor growth in xenograft or syngeneic mouse models of cancers with high COX-2 expression (e.g., colon, breast, lung).[9][13]
-
Probe mechanisms of chemoresistance: Explore whether COX-2 inhibition by this compound can sensitize resistant cancer cells to conventional chemotherapeutic agents.
Caption: Rationale for investigating this compound in oncology research.
Conclusion
This compound is a potent and highly selective COX-2 inhibitor that serves as a valuable chemical probe for basic research. Its well-characterized effects in models of inflammation and pain, combined with a favorable selectivity profile, allow for precise investigation of COX-2-mediated pathways. The detailed quantitative data and established experimental protocols provide a solid foundation for its use in elucidating the role of COX-2 in a variety of physiological and pathological states, including the promising and underexplored field of oncology.
References
- 1. Scheduling delegates' interim decisions and invitation for further comment: ACCS/ACMS, November 2017 | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Portico [access.portico.org]
- 4. This compound | C16H13ClFN3O3S | CID 213053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacokinetic/pharmacodynamic modeling for the determination of a this compound dosing regimen in the dog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UpToDate 2018 [sniv3r2.github.io]
- 8. Efficacy and safety of this compound in the control of perioperative pain in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scientists show commonly prescribed painkiller slows cancer growth - ecancer [ecancer.org]
- 10. ec.europa.eu [ec.europa.eu]
- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Celecoxib in Cancer Therapy and Prevention - Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Cimicoxib In Vitro Assay for COX-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimicoxib is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the coxib class of selective cyclooxygenase-2 (COX-2) inhibitors.[1][2] Understanding the potency and selectivity of this compound is crucial for its therapeutic application in managing pain and inflammation. This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound against COX-2. The protocol is based on established methodologies for assessing COX inhibition.[3][4][5][6][7]
Quantitative Data Summary
The inhibitory potency of this compound against COX-1 and COX-2 is typically determined by calculating the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound from in vitro assays. A lower IC50 value indicates greater potency.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Assay System |
| This compound | Not explicitly stated in provided search results | 69 | 929-fold (cell-based assay) | Human Whole Blood Assay / Cell-based Assay |
| This compound | Not explicitly stated in provided search results | 66 | Not explicitly stated | Human Whole Blood Assay |
| Rofecoxib | Not explicitly stated in provided search results | 216 | >10,000 (cell-based assay) | Human Whole Blood Assay / Cell-based Assay |
| Celecoxib | Not explicitly stated in provided search results | 645 | 74 (cell-based assay) | Human Whole Blood Assay / Cell-based Assay |
Note: The selectivity index indicates the preference of the compound to inhibit COX-2 over COX-1. A higher number signifies greater selectivity for COX-2. The data presented here is compiled from various studies and assay conditions may differ.[8][9]
Experimental Protocols
This section outlines a detailed methodology for a colorimetric in vitro assay to determine the COX-2 inhibitory activity of this compound. This type of assay is widely used for screening potential COX inhibitors.[4][7]
Principle
The assay measures the peroxidase activity of COX. The cyclooxygenase reaction metabolizes arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component of the COX enzyme then reduces PGG2 to prostaglandin H2 (PGH2). This assay utilizes a colorimetric substrate that is oxidized by the peroxidase activity, leading to a color change that can be measured spectrophotometrically. The inhibition of this color development is proportional to the inhibition of COX-2 activity by the test compound (this compound).
Materials and Reagents
-
Recombinant Human COX-2 Enzyme
-
Arachidonic Acid (substrate)
-
Heme
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in reaction buffer to achieve a range of final assay concentrations.
-
Prepare working solutions of arachidonic acid and the colorimetric substrate according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add the following in the specified order:
-
150 µL of Reaction Buffer
-
10 µL of Heme
-
10 µL of COX-2 enzyme solution
-
10 µL of the diluted this compound solution or vehicle control (DMSO in reaction buffer).
-
-
Incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution to each well.
-
Immediately add 20 µL of the colorimetric substrate solution to each well.
-
Monitor the absorbance at a specific wavelength (e.g., 590 nm for TMPD) using a microplate reader in kinetic mode for 5-10 minutes.
-
-
Controls:
-
100% Activity Control: Contains all reagents except the inhibitor (this compound), with the vehicle (DMSO) added instead.
-
Background Control: Contains all reagents except the enzyme (COX-2) to measure non-enzymatic oxidation of the substrate.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of this compound and the controls.
-
Subtract the rate of the background control from all other rates.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(Rate of 100% Activity Control - Rate with this compound) / Rate of 100% Activity Control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Visualizations
COX-2 Signaling Pathway
The following diagram illustrates a simplified signaling pathway leading to the production of prostaglandins by COX-2. Inflammatory stimuli trigger a cascade of intracellular events, leading to the expression and activation of COX-2, which then converts arachidonic acid into pro-inflammatory prostaglandins.
Caption: Simplified COX-2 signaling pathway.
Experimental Workflow
The diagram below outlines the key steps of the in vitro COX-2 inhibition assay for this compound.
Caption: In vitro COX-2 inhibition assay workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 4. academicjournals.org [academicjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 8. Portico [access.portico.org]
- 9. Pharmacokinetic/pharmacodynamic modeling for the determination of a this compound dosing regimen in the dog - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method for detection and quantification of Cimicoxib in plasma
An HPLC Method for the Detection and Quantification of Cimicoxib in Plasma
Application Note
Introduction
This compound is a selective cyclooxygenase-2 (COX-2) inhibitor used in veterinary medicine to manage pain and inflammation. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, dose optimization, and monitoring therapeutic efficacy. This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with spectrofluorimetric detection for the determination of this compound in plasma samples. The described protocol outlines sample preparation using liquid-liquid extraction, chromatographic conditions, and method validation parameters.
Principle
The method involves the extraction of this compound and an internal standard (IS) from a plasma matrix. The separation of the analyte is achieved on a C18 reversed-phase column with an isocratic mobile phase, followed by sensitive and selective detection using a spectrofluorimetric detector. The concentration of this compound is determined by comparing its peak area ratio to the internal standard against a calibration curve.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not co-administered)
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Water (deionized or HPLC grade)
-
Control plasma (drug-free)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a spectrofluorimetric detector is required. The following table summarizes the chromatographic conditions.
| Parameter | Specification |
| HPLC Column | Kinetex C18 (100 mm x 4.6 mm, 2.6 µm particle size)[1][2] |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate buffer (pH 4.5) (35:65, v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 25 °C[1][2] |
| Injection Volume | 20 µL (reconstituted sample) |
| Detector | Spectrofluorimetric |
| Excitation Wavelength | 268 nm[1][2] |
| Emission Wavelength | 430 nm[1][2] |
3. Preparation of Solutions
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with the mobile phase to create working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the IS stock solution to a final concentration of 5 µg/mL.[1][2]
4. Sample Preparation (Liquid-Liquid Extraction)
The following protocol is for the extraction of this compound from plasma samples.
-
Pipette 500 µL of the plasma sample into a microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (5 µg/mL).[1][2]
-
Add 100 µL of 10% Trifluoroacetic Acid (TFA) to precipitate proteins.[1][2]
-
Vortex the mixture for 30 seconds.
-
Add 600 µL of the extraction solvent (a mixture of Dichloromethane and Diethyl Ether, 3:7 v/v).[1][2]
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.[1][2]
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
Figure 1: Workflow for Plasma Sample Preparation.
5. Method Validation
The analytical method was validated according to international guidelines, with the following parameters summarized in the table below.
| Validation Parameter | Result |
| Linearity Range | 25 - 2500 ng/mL |
| Limit of Quantification (LOQ) | 25 ng/mL[1][2] |
| Recovery | 74.5% to 82.6%[1][2] |
| Specificity | No interfering peaks were observed at the retention times of this compound and the IS in blank plasma samples.[1][2] |
| Precision (Intra-day & Inter-day) | Within acceptable limits as per international guidelines. |
| Stability | To be determined based on specific laboratory conditions (freeze-thaw, short-term, and long-term stability). |
6. Data Analysis and Quantification
The concentration of this compound in the plasma samples is calculated using the ratio of the peak area of this compound to the peak area of the internal standard. A calibration curve is generated by plotting the peak area ratios of the standards against their known concentrations. The concentration of this compound in the unknown samples is then determined from this calibration curve.
Figure 2: Data Analysis Workflow.
Conclusion
The described HPLC method with spectrofluorimetric detection is simple, effective, and specific for the quantification of this compound in plasma.[1][2] The method has been successfully validated and is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound. This technique provides a reliable tool for researchers, scientists, and drug development professionals working with this novel COX-2 inhibitor.[1][2]
References
- 1. Detection and quantification of this compound, a novel COX-2 inhibitor, in canine plasma by HPLC with spectrofluorimetric detection: development and validation of a new methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection and quantification of this compound, a novel COX-2 inhibitor, in canine plasma by HPLC with spectrofluorimetric detection: Development and validation of a new methodology [agris.fao.org]
Application Notes and Protocols for In Vivo Studies with Cimicoxib in Animal Models of Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimicoxib is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor, belonging to the coxib class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4] Its selective action on COX-2, an enzyme primarily induced during inflammation, allows it to exert effective analgesic and anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[5][6] These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the efficacy of this compound in various animal models of pain.
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of the COX-2 enzyme.[2][6][7] In response to inflammatory stimuli, COX-2 synthesizes prostaglandins, particularly prostaglandin E2 (PGE2), which are key mediators of pain and inflammation. By blocking COX-2, this compound reduces the production of these pro-inflammatory prostaglandins, thereby alleviating pain and reducing inflammation.[5][7]
References
- 1. Portico [access.portico.org]
- 2. Scheduling delegates' interim decisions and invitation for further comment: ACCS/ACMS, November 2017 | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetic profiles of the novel COX-2 selective inhibitor this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ec.europa.eu [ec.europa.eu]
- 7. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: Utilizing Cimicoxib in a Kaolin-Induced Paw Inflammation Model in Dogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Cimicoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, in a well-established kaolin-induced paw inflammation model in dogs. This model is a valuable tool for preclinical assessment of the anti-inflammatory, analgesic, and antipyretic properties of non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the coxib group, which acts by selectively inhibiting the COX-2 enzyme.[1][2][3][4] The cyclooxygenase enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in normal physiological functions, while COX-2 is primarily induced during inflammatory processes and is involved in the synthesis of prostaglandins that mediate pain, inflammation, and fever.[3][5][6][7] By selectively targeting COX-2, this compound effectively reduces inflammation and pain with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[5][7]
The kaolin-induced paw inflammation model in dogs is a reversible and reproducible method for inducing localized inflammation, making it a suitable preclinical model for evaluating the efficacy of anti-inflammatory compounds.[8][9][10][11] This model allows for the quantitative assessment of various endpoints related to inflammation and pain.[8][9][11]
Mechanism of Action: this compound in the Arachidonic Acid Pathway
This compound exerts its anti-inflammatory effect by inhibiting the COX-2 enzyme within the arachidonic acid cascade. When tissue injury occurs, phospholipase A2 releases arachidonic acid from the cell membrane. The cyclooxygenase enzymes then metabolize arachidonic acid into prostaglandins. Prostaglandins are key mediators of the inflammatory response, causing vasodilation, increasing vascular permeability, and sensitizing nociceptors, which leads to the classic signs of inflammation: redness, swelling, heat, and pain. By selectively inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins.
Experimental Protocols
Kaolin-Induced Paw Inflammation Model in Dogs
This protocol is adapted from established methodologies for inducing reversible paw inflammation in dogs.[8][9][10][11]
Materials:
-
Sterile kaolin suspension (e.g., 25% w/w in sterile saline)
-
General anesthetic and sedation agents as per institutional guidelines
-
Clippers and surgical scrub
-
Sterile syringes and needles
-
Equipment for measuring endpoints (see below)
Procedure:
-
Animal Selection and Acclimation: Use healthy adult dogs (e.g., Beagles) and allow for an appropriate acclimation period before the study. Ensure all procedures are approved by the Institutional Animal Care and Use Committee (IACUC).
-
Baseline Measurements: Prior to induction of inflammation, record baseline measurements for all selected endpoints.
-
Anesthesia and Site Preparation: Anesthetize the dog. Shave and aseptically prepare the plantar surface of the designated paw.
-
Induction of Inflammation: Aseptically inject approximately 1.55 g of a sterile kaolin suspension subcutaneously into the plantar surface of the paw.[9] The inflammation typically develops within a few hours and peaks between 24 and 72 hours.[8][10][11]
-
Post-Induction Monitoring: Monitor the animals for recovery from anesthesia and for the development of inflammation.
Administration of this compound
-
Dosage: A dose of 2 mg/kg of this compound administered orally has been shown to be effective.[9][12][13]
-
Timing: Administer this compound at a specified time point after the induction of inflammation, for example, 26.5 hours post-kaolin injection.[9]
-
Control Group: A placebo-treated group should be included in the study design.
Assessment of Efficacy: Endpoints
The following endpoints should be measured at baseline and at regular intervals after the induction of inflammation and treatment:[8][9][11]
-
Paw Circumference/Volume: Measure the circumference or volume of the inflamed paw to quantify swelling.
-
Skin Temperature: Use an infrared thermometer to measure the surface temperature of the inflamed paw.
-
Lameness Score: Visually assess lameness using a validated scoring system.
-
Vertical Force Measurement: Use a force plate to objectively measure the weight-bearing capacity of the inflamed limb.
-
Thermal Nociceptive Threshold: A thermal stimulus can be applied to the paw to determine the withdrawal latency, providing a measure of analgesia.
-
Body Temperature: Measure rectal temperature to assess the antipyretic effect of the treatment.
Data Presentation
Pharmacokinetic Parameters of this compound in Dogs
The pharmacokinetics of this compound can vary between individual dogs, with some being "Extensive Metabolizers" (EM) and others "Poor Metabolizers" (PM).[9][13]
| Parameter | Route | Extensive Metabolizers (EM) | Poor Metabolizers (PM) | Reference |
| Terminal Half-life (t½) | Oral | 4.6 ± 2.6 h | 8.0 ± 0.6 h | [13] |
| IV | 2.7 ± 0.9 h | 5.6 ± 1.7 h | [13] | |
| Total Body Clearance (ClB) | IV | - | - | 0.50 L/h·kg[14][15] |
| Peak Plasma Concentration (Cmax) | Oral (2 mg/kg) | 0.49 µg/mL (fasted) | - | [16] |
| 0.43 µg/mL (fed) | [16] | |||
| Time to Peak Concentration (Tmax) | Oral (2 mg/kg) | 2.25 ± 1.24 h | - | [4] |
| Oral Bioavailability | Oral | 44.53 ± 10.26 % | - | [4] |
Pharmacodynamic Parameters of this compound in the Kaolin-Induced Paw Inflammation Model
The following table summarizes the plasma concentrations of this compound required to produce 50% of the maximum effect (IC50) for different endpoints.[13]
| Endpoint | IC50 (µg/L) | Therapeutic Effect | Reference |
| Ground Reaction Vertical Force | 161 | Anti-inflammatory | [13] |
| Body Temperature | 193 | Antipyretic | [13] |
| Creeping Speed | 239 | Analgesic/Anti-inflammatory | [13] |
| Lameness Score | 284 | Analgesic/Anti-inflammatory | [13] |
Conclusion
The kaolin-induced paw inflammation model in dogs is a robust and clinically relevant model for evaluating the efficacy of NSAIDs like this compound. The detailed protocols and expected outcomes presented in these application notes provide a solid framework for researchers to design and execute studies to investigate the anti-inflammatory, analgesic, and antipyretic properties of this compound and other novel compounds. The provided data on the pharmacokinetic and pharmacodynamic properties of this compound can aid in the interpretation of experimental results and in the design of future studies.
References
- 1. Scheduling delegates' interim decisions and invitation for further comment: ACCS/ACMS, November 2017 | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. ec.europa.eu [ec.europa.eu]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. NSAID Therapy in Dogs | Clinician's Brief [cliniciansbrief.com]
- 7. Pathophysiology of cyclooxygenase inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paw inflammation model in dogs for preclinical pharmacokinetic/pharmacodynamic investigations of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic/pharmacodynamic modeling for the determination of a this compound dosing regimen in the dog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Clinical Efficacy and Tolerability of this compound in Dogs with Osteoarthritis: A Multicentre Prospective Study [scirp.org]
- 13. Pharmacokinetic/pharmacodynamic modeling for the determination of a this compound dosing regimen in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative pharmacokinetic profile of this compound in dogs and cats after IV administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PHARMACOKINETIC PROFILES OF THE NOVEL COX-2 SELECTIVE INHIBITOR this compound IN DOGS [arpi.unipi.it]
Application Notes and Protocols for Cimicoxib in Cell Culture Studies for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimicoxib is a potent and highly selective non-steroidal anti-inflammatory drug (NSAID) that functions as a specific inhibitor of cyclooxygenase-2 (COX-2).[1][2] Its high selectivity for COX-2, the inducible isoform of the cyclooxygenase enzyme, makes it a valuable tool for in vitro studies on inflammation, as it allows for the targeted investigation of the COX-2 pathway in various cell types. These application notes provide detailed protocols for the use of this compound in cell culture models of inflammation, guidance on data interpretation, and a summary of its known in vitro activities.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively binding to and inhibiting the COX-2 enzyme. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), cytokines, or growth factors, cells upregulate the expression of COX-2. This enzyme then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2). By blocking this step, this compound effectively reduces the production of these inflammatory mediators.
References
Application of Cimicoxib in Preclinical Cancer Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimicoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a nonsteroidal anti-inflammatory drug (NSAID) with potential applications in oncology. The rationale for evaluating this compound in preclinical cancer models stems from the established role of COX-2 in tumorigenesis. COX-2 is frequently overexpressed in various cancers, contributing to inflammation, cell proliferation, angiogenesis, and resistance to apoptosis. While extensive preclinical data for this compound in oncology is still emerging, studies on the closely related COX-2 inhibitor, Celecoxib, provide a strong basis for its investigation. This document outlines the potential applications of this compound in preclinical cancer research, drawing upon the wealth of data available for Celecoxib as a surrogate, and provides detailed protocols for its evaluation. One study has suggested that this compound may be a more potent COX-2 inhibitor in vitro compared to Celecoxib.
Mechanism of Action in Cancer
This compound, like other coxibs, exerts its anti-cancer effects through both COX-2 dependent and independent pathways.
COX-2 Dependent Pathways:
-
Inhibition of Prostaglandin E2 (PGE2) Synthesis: By selectively inhibiting COX-2, this compound blocks the conversion of arachidonic acid to prostaglandins, particularly PGE2. Elevated PGE2 levels in the tumor microenvironment are known to promote cell proliferation, angiogenesis, and immunosuppression.
COX-2 Independent Pathways:
-
Induction of Apoptosis: Studies on Celecoxib have shown that it can induce programmed cell death in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.
-
Cell Cycle Arrest: Celecoxib has been observed to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.
-
Inhibition of Angiogenesis: By reducing the production of pro-angiogenic factors like vascular endothelial growth factor (VEGF), Celecoxib can inhibit the formation of new blood vessels that supply tumors.
-
Modulation of Signaling Pathways: Celecoxib has been shown to affect key cancer-related signaling pathways, including the PI3K/Akt and NF-κB pathways.
Data Presentation: Efficacy of Celecoxib in Preclinical Cancer Models
The following tables summarize the quantitative data from preclinical studies on Celecoxib, which can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Cytotoxicity of Celecoxib (IC50 Values)
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| IOMM-Lee | Meningioma | Not specified, dose-dependent inhibition | |
| CH157-MN | Meningioma | Not specified, dose-dependent inhibition | |
| Primary Meningioma | Meningioma | Not specified, dose-dependent inhibition | |
| SGC7901 | Gastric Cancer | Not specified, growth suppression observed | |
| SCC4 | Squamous Cell Carcinoma | ~488 µg/mL (nanocelecoxib) | |
| Hela | Cervical Cancer | Significant cytotoxicity | |
| MDA-MB-231 | Breast Cancer | Significant cytotoxicity | |
| HT-29 | Colorectal Cancer | Significant cytotoxicity | |
| A-2780-s (COX-2 negative) | Ovarian Cancer | Little effect |
Table 2: In Vivo Efficacy of Celecoxib in Animal Models
| Animal Model | Cancer Type | Treatment Dose | Tumor Growth Inhibition | Reference |
| Oncogenic mouse model (MMTV-PyMT) | Spontaneous Breast Cancer | Not specified (oral administration) | Significant reduction in tumor burden | |
| Nude mice with IOMM-Lee xenografts | Meningioma | 500, 1000, 1500 ppm in chow | Up to 66% reduction in mean tumor volume | |
| Nude mice with CH157-MN xenografts | Meningioma | 500, 1000, 1500 ppm in chow | Up to 25% reduction in mean tumor volume | |
| Nude mice with primary meningioma xenografts | Meningioma | 500, 1000, 1500 ppm in chow | Up to 65% reduction in mean tumor volume | |
| Athymic mice with SGC7901 xenografts | Gastric Cancer | Not specified | Notable inhibition of tumor growth | |
| KpB mouse model (obese) | Ovarian Cancer | Not specified | 66% decrease in tumor weight | |
| KpB mouse model (non-obese) | Ovarian Cancer | Not specified | 46% decrease in tumor weight | |
| Rats with Walker-256 carcinosarcoma | Carcinosarcoma | 25 mg/kg for 14 days | Reduction in tumor growth |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anti-cancer effects of this compound, based on established protocols for Celecoxib.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After the MTT incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Calipers
-
Animal balance
Protocol:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound orally (by gavage) daily or as determined by pharmacokinetic studies. The control group should receive the vehicle alone. Dosing should be based on previous studies with Celecoxib, with adjustments made based on any available comparative potency data for this compound.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size. Euthanize the mice at the end of the study.
-
Tumor Excision and Analysis: Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of this compound.
Mandatory Visualizations
Signaling Pathways Affected by Coxibs
Investigating the Effects of Cimicoxib in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of Cimicoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, in the field of neuroscience research. While this compound is primarily recognized for its use in veterinary medicine for managing pain and inflammation, its mechanism of action holds significant relevance for investigating neurological processes and disorders where neuroinflammation is a key component. This document offers detailed protocols and data presentation to guide researchers in exploring the effects of this compound on the central nervous system.
Introduction to this compound and its Mechanism of Action in the CNS
This compound is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[1][2] In the central nervous system (CNS), COX-2 is expressed in neurons, particularly in the cerebral cortex, hippocampus, and amygdala, and its expression can be induced in other cell types during inflammation.[3] COX-2 plays a crucial role in synaptic plasticity and long-term potentiation but can also contribute to neuropathology by enhancing glutamate excitotoxicity and promoting neuronal cell death.[3]
The inhibition of COX-2 by agents like this compound reduces the production of prostaglandins, such as prostaglandin E2 (PGE2), which are key mediators of inflammation and pain.[4] In the brain, elevated levels of PGE2 are associated with neuroinflammation, a process implicated in various neurodegenerative diseases, epilepsy, and injury from stroke.[4][5] Therefore, by targeting COX-2, this compound has the potential to modulate neuroinflammatory pathways and exert neuroprotective effects.
Quantitative Data Summary
While specific quantitative data on the direct effects of this compound in neuroscience research is limited, the following tables summarize relevant pharmacokinetic data for this compound and the effects of other selective COX-2 inhibitors on neuronal parameters. This information provides a valuable reference for dose-response studies and for understanding the potential efficacy of this class of drugs in a neuroscience context.
Table 1: Pharmacokinetic Parameters of this compound in Dogs (Oral Administration)
| Parameter | Value | Reference |
| Recommended Dose | 2 mg/kg bodyweight, once daily | [6] |
| Bioavailability | ≥93% (at low dose in rats) | [2] |
| Peak Plasma Concentration (Cmax) | Varies by individual metabolism | |
| Time to Peak Plasma Concentration (Tmax) | Varies by individual metabolism |
Note: Pharmacokinetic parameters can vary significantly between species and even among individuals within a species.
Table 2: Effects of Selective COX-2 Inhibitors on Neuronal Viability and Neuroinflammation (Data from studies with Celecoxib)
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| Rat model of transient middle cerebral artery occlusion (MCAO) | Celecoxib (post-ischemia) | Infarct volume | Reduced by 50% after 48 hours | [7] |
| Neurologic deficit | Improved | [7] | ||
| Microglia and astroglia reactivity | Reduced | [7] | ||
| Rat model of Parkinson's disease | Celecoxib | Viable pyramidal neurons in CA1 hippocampus | Increased | |
| Passive avoidance memory | Increased | |||
| Malondialdehyde (MDA) level in hippocampus | Reduced | |||
| Total antioxidant capacity (TAC) in hippocampus | Increased |
Disclaimer: The data in Table 2 is derived from studies using Celecoxib, another selective COX-2 inhibitor. These results are presented to illustrate the potential effects of this drug class in neuroscience research and may not be directly transferable to this compound.
Key Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound in a neuroscience research setting.
Protocol 1: In Vitro Assessment of Neuroprotection in a Primary Neuronal Culture Model of Excitotoxicity
This protocol outlines a method to determine the potential neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons.
1. Materials and Reagents:
-
Primary cortical neuron culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)
-
Poly-D-lysine coated culture plates
-
This compound stock solution (dissolved in a suitable vehicle like DMSO)
-
Glutamate solution
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Cell counting chamber (hemocytometer)
2. Procedure:
-
Primary Neuron Culture:
-
Isolate cortical neurons from embryonic day 18 (E18) rat or mouse pups following established protocols.
-
Plate the dissociated neurons onto poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Culture the neurons for 7-10 days in vitro (DIV) to allow for maturation.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
On DIV 7-10, replace the old medium with fresh medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for 1 hour.
-
-
Induction of Excitotoxicity:
-
Add glutamate to the wells to a final concentration of 50-100 µM.
-
Incubate the cells for 24 hours.
-
-
Assessment of Neuronal Viability:
-
LDH Assay: Measure the release of LDH into the culture medium as an indicator of cell death according to the manufacturer's instructions.
-
Trypan Blue Exclusion: For a subset of wells, detach the cells and stain with trypan blue. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer to determine the percentage of cell viability.
-
3. Data Analysis:
-
Calculate the percentage of cytotoxicity for the LDH assay and the percentage of cell viability for the trypan blue exclusion assay for each treatment group.
-
Compare the results from this compound-treated groups to the vehicle-treated glutamate control group using appropriate statistical analysis (e.g., one-way ANOVA followed by a post-hoc test).
Protocol 2: In Vivo Assessment of Anti-inflammatory Effects in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This protocol describes an in vivo experiment to evaluate the anti-inflammatory effects of this compound in a mouse model of neuroinflammation.
1. Animals and Housing:
-
Adult male C57BL/6 mice (8-10 weeks old).
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow the animals to acclimate for at least one week before the experiment.
2. Experimental Groups:
-
Group 1: Vehicle control (e.g., saline or appropriate vehicle for this compound) + Saline injection
-
Group 2: Vehicle control + LPS injection
-
Group 3: this compound (e.g., 2 mg/kg, oral gavage) + LPS injection
-
Group 4: this compound alone
3. Procedure:
-
This compound Administration:
-
Administer this compound or vehicle control orally to the respective groups of mice.
-
-
Induction of Neuroinflammation:
-
One hour after this compound/vehicle administration, inject LPS (e.g., 1 mg/kg, intraperitoneally) or saline.
-
-
Tissue Collection:
-
At 24 hours post-LPS injection, euthanize the mice and perfuse with ice-cold PBS.
-
Dissect the hippocampus and cortex from the brain.
-
-
Analysis of Inflammatory Markers:
-
Quantitative PCR (qPCR): Extract RNA from the brain tissue and perform qPCR to measure the mRNA levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
ELISA: Homogenize the brain tissue and perform an enzyme-linked immunosorbent assay (ELISA) to quantify the protein levels of the same cytokines.
-
Immunohistochemistry: Fix and section the brain tissue for immunohistochemical staining of microglia (e.g., Iba1) and astrocytes (e.g., GFAP) to assess their activation state.
-
4. Data Analysis:
-
Analyze the qPCR and ELISA data using appropriate statistical tests (e.g., two-way ANOVA) to compare the levels of inflammatory markers between the different treatment groups.
-
Quantify the immunohistochemical staining to assess the extent of glial activation.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the investigation of this compound in neuroscience.
Caption: Simplified signaling pathway of COX-2 in neuroinflammation and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro assessment of this compound's neuroprotective effects.
Caption: Experimental workflow for in vivo assessment of this compound's anti-inflammatory effects.
References
- 1. Neural Cell Culture Protocols | Thermo Fisher Scientific - ES [thermofisher.com]
- 2. Progress in PET Imaging of Neuroinflammation Targeting COX-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting cyclooxygenases-1 and -2 in neuroinflammation: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Animal Models for Neuroinflammation and Potential Treatment Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of Cimicoxib for Preclinical Research in Laboratory Animals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of Cimicoxib (UR-8880), a selective cyclooxygenase-2 (COX-2) inhibitor, for experimental use in laboratory animals. The following sections offer guidance on creating stable and effective formulations for oral and parenteral administration, crucial for obtaining reliable and reproducible results in preclinical studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to developing appropriate formulations. This compound is a weakly acidic molecule with poor aqueous solubility, which presents a challenge for formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃ClFN₃O₃S | [1] |
| Molecular Weight | 381.81 g/mol | [1] |
| Appearance | White to off-white solid | |
| Aqueous Solubility | Poorly soluble | [2] |
| Solubility in Organic Solvents | Soluble in DMSO (125 mg/mL), with good solubility in lower alcohols and polyethylene glycol (PEG) 400. | [3][4] |
| Oral Bioavailability (Dogs) | Approximately 44.5% to 75% | [5][6][7] |
Oral Formulation Protocols
Oral administration, particularly via gavage, is a common route for preclinical studies. Due to this compound's low water solubility, suspension formulations are generally recommended.
Carboxymethyl Cellulose (CMC)-Based Suspension
Sodium carboxymethyl cellulose (CMC) is a widely used suspending agent that is considered safe for use in laboratory animals[8][9][10].
Materials:
-
This compound powder
-
Sodium carboxymethyl cellulose (low viscosity)
-
Purified water (sterile for injection or equivalent)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
Protocol:
-
Vehicle Preparation: Prepare a 0.5% (w/v) CMC solution by slowly adding 0.5 g of sodium CMC to 100 mL of purified water while stirring continuously with a magnetic stirrer until a clear, viscous solution is formed. Other concentrations, such as 1% or 2%, can also be used depending on the desired viscosity[9][11].
-
Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Levigation: Transfer the weighed this compound to a mortar. Add a small volume of the CMC vehicle to the powder and levigate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Suspension Formation: Gradually add the remaining CMC vehicle to the paste while continuously stirring or mixing to ensure a homogenous suspension.
-
Homogenization (Optional): For a finer, more stable suspension, the mixture can be homogenized using a suitable laboratory homogenizer.
-
pH Adjustment (Optional): Check the pH of the final suspension and adjust to a physiologically acceptable range (pH 6.5-7.5) if necessary, using dilute solutions of NaOH or HCl.
-
Storage: Store the suspension in a well-closed, light-resistant container at 2-8°C. Shake well before each use to ensure uniform dosing.
Example Dosing Calculation for a Rat Study:
-
Target Dose: 10 mg/kg
-
Average Rat Weight: 250 g (0.25 kg)
-
Dose per Rat: 10 mg/kg * 0.25 kg = 2.5 mg
-
Dosing Volume: 5 mL/kg (a common volume for oral gavage in rats)
-
Volume per Rat: 5 mL/kg * 0.25 kg = 1.25 mL
-
Required Concentration: 2.5 mg / 1.25 mL = 2 mg/mL
Experimental Workflow for Oral Suspension Preparation
Parenteral Formulation Protocols
For intravenous, intraperitoneal, or subcutaneous administration, this compound must be fully solubilized to prevent precipitation and ensure accurate dosing. Given its poor water solubility, co-solvent systems or nanoemulsions are often necessary.
Co-Solvent System using Polyethylene Glycol (PEG)
Polyethylene glycols (PEGs) are commonly used as co-solvents to enhance the solubility of poorly water-soluble drugs for parenteral administration[12][13]. PEG 400 is a good candidate for solubilizing coxibs[3][4].
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400), injectable grade
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
Sterile vials
-
Vortex mixer
-
0.22 µm sterile syringe filter
Protocol:
-
Solubilization in PEG 400: In a sterile vial, dissolve the accurately weighed this compound powder in a minimal amount of PEG 400. Vortex or sonicate until the drug is completely dissolved. The ratio of PEG 400 will depend on the target final concentration.
-
Dilution with Aqueous Phase: Slowly add sterile saline or sterile water for injection to the PEG 400 concentrate while vortexing to reach the final desired volume and concentration. The final percentage of PEG 400 should be kept as low as possible while maintaining drug solubility to minimize potential vehicle effects. A common starting point is a final solution containing 10-40% PEG 400.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial. This step is critical for parenteral formulations.
-
Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation or crystallization.
-
Storage: Store the parenteral formulation at controlled room temperature or as determined by stability studies, protected from light.
Example Concentration Table for Parenteral Formulation:
| Component | Concentration Range | Purpose |
| This compound | 1 - 10 mg/mL | Active Pharmaceutical Ingredient |
| PEG 400 | 10 - 40% (v/v) | Solubilizing agent |
| Sterile Saline (0.9%) | q.s. to 100% | Vehicle |
This compound's Mechanism of Action: The COX-2 Signaling Pathway
This compound exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme. Understanding this pathway is crucial for interpreting experimental results.
Inflammatory stimuli, such as cytokines (e.g., IL-1, TNF-α), activate cells, leading to the release of arachidonic acid from the cell membrane by phospholipase A2. The COX-2 enzyme then converts arachidonic acid into prostaglandin H2 (PGH2). PGH2 is subsequently converted by various synthases into several prostaglandins, with prostaglandin E2 (PGE2) being a key mediator of inflammation and pain. PGE2 acts on its receptors (EP receptors) on target cells, leading to downstream signaling cascades involving pathways like NF-κB and MAPK, which further promote inflammation[1][14][15][16][17]. This compound selectively binds to and inhibits the active site of the COX-2 enzyme, thereby blocking the production of prostaglandins and reducing the inflammatory response.
Disclaimer: These protocols are intended for guidance in a research setting. The optimal formulation for a specific study may vary depending on the animal model, dose, and experimental objectives. It is essential to perform small-scale formulation trials and stability tests to ensure the suitability of the chosen formulation. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]
- 2. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 7. thescipub.com [thescipub.com]
- 8. The suitability of carboxymethylcellulose as a vehicle in reproductive studies. | Semantic Scholar [semanticscholar.org]
- 9. The suitability of carboxymethylcellulose as a vehicle in reproductive studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of sodium carboxymethyl cellulose for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE CELECOXIB FOR PARENTERAL FORMULATIONS | Semantic Scholar [semanticscholar.org]
- 13. scielo.br [scielo.br]
- 14. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing Considerations for Cimicoxib in Rodent Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimicoxib is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] Its targeted mechanism of action makes it a valuable tool for investigating the role of the COX-2 pathway in the pathophysiology of inflammatory diseases such as arthritis. This document provides detailed application notes and protocols for the use of this compound in rodent models of arthritis, with a focus on dosing considerations, experimental design, and the underlying signaling pathways.
Data Presentation: this compound and Related COX-2 Inhibitor Dosing in Rodent Arthritis Models
The following table summarizes quantitative data on the dosing of this compound and the related COX-2 inhibitor, Celecoxib, in various rodent models of arthritis. This information can guide dose selection for future preclinical studies.
| Drug | Rodent Model | Species | Dose Range | Effective Dose | Administration Route | Treatment Duration | Key Findings |
| This compound | Adjuvant-Induced Arthritis (AIA) | Rat | 0.1-10 mg/kg/day | 1 mg/kg (ED50 = 0.18 mg/kg) | Oral (p.o.) | 28 days | Significantly decreased secondary paw swelling by 96% at 1 mg/kg.[3] |
| Celecoxib | Antigen-Induced Arthritis (AiA) | Mouse | 30 mg/kg (twice daily) | 30 mg/kg (twice daily) | Oral Gavage | 14 days | Significantly reduced knee joint swelling and leukocyte adhesion.[4] |
| Celecoxib | Monoiodoacetate (MIA)-Induced Osteoarthritis | Rat | 30 mg/kg (twice daily) | 30 mg/kg (twice daily) | Not specified | 10 days | Significantly restored hind limb weight bearing.[5] |
| Celecoxib | Monoiodoacetate (MIA)-Induced Osteoarthritis | Rat | 3 mg/kg (in combination therapy) | 3 mg/kg | Not specified | 3 days (early treatment) | Ameliorated the development of mechanical secondary allodynia.[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency in preclinical arthritis studies involving this compound.
Adjuvant-Induced Arthritis (AIA) in Rats
This model is characterized by a robust and consistent inflammatory response.
Materials:
-
Male Lewis or Sprague-Dawley rats (7-8 weeks old)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (10 mg/mL)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
25-gauge needles and 1 mL syringes
-
Oral gavage needles (18-gauge, 2-3 inches for rats)[7]
Procedure:
-
Induction of Arthritis:
-
On day 0, administer a single subcutaneous injection of 0.1 mL of CFA into the plantar surface of the right hind paw of each rat.
-
Monitor the animals daily for the onset of arthritis, which is typically characterized by erythema and swelling in the injected paw (primary lesion) and subsequent development of arthritis in the contralateral paw and other joints (secondary lesions) around day 10-12.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Beginning on a predetermined day post-induction (e.g., at the onset of secondary lesions), administer this compound or vehicle daily via oral gavage. A common dosing volume for rats is 10 mL/kg.[7]
-
A documented effective dose for this compound in this model is 1 mg/kg/day for 28 days.[3]
-
-
Assessment of Arthritis:
-
Measure paw volume of both hind paws using a plethysmometer at regular intervals.
-
Score the severity of arthritis in all four paws based on a scale (e.g., 0-4 for each paw, where 0 = no swelling or erythema, and 4 = severe swelling and redness).
-
At the end of the study, collect tissues (e.g., paws, spleen) for histological analysis and biomarker assessment.
-
Collagen-Induced Arthritis (CIA) in Mice
The CIA model shares immunological and pathological features with human rheumatoid arthritis.[8]
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for this compound
-
27-gauge needles and 1 mL syringes
-
Oral gavage needles (20-22 gauge, 1.5 inches for mice)[9]
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice with an intradermal injection at the base of the tail with 100 µL of an emulsion containing 100 µg of CII in CFA.
-
On day 21, administer a booster injection of 100 µL of an emulsion containing 100 µg of CII in IFA at a different site near the base of the tail.[8]
-
Monitor mice for the development of arthritis, which typically appears between days 24 and 28, characterized by erythema and swelling of the paws.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Begin treatment upon the first signs of arthritis. Administer this compound or vehicle daily via oral gavage. The maximum recommended dosing volume for mice is 10 mL/kg.[9]
-
-
Assessment of Arthritis:
-
Score the clinical signs of arthritis in each paw (e.g., 0-4 scale).
-
Measure paw thickness using a digital caliper.
-
At the study endpoint, collect paws for histological evaluation of synovial inflammation, cartilage destruction, and bone erosion.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the signaling pathway affected by this compound.
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. Development and pharmacological characterization of a rat model of osteoarthritis pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.sdsu.edu [research.sdsu.edu]
- 4. Pharmacokinetic/pharmacodynamic modeling for the determination of a this compound dosing regimen in the dog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. d-nb.info [d-nb.info]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. chondrex.com [chondrex.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Troubleshooting & Optimization
Cimicoxib solubility issues and solutions for in vitro experiments
Welcome to the Technical Support Center for Cimicoxib. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in in vitro experiments, with a primary focus on its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] Its selectivity for COX-2 over COX-1 is a key feature of its pharmacological profile. The primary mechanism of action involves blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Q2: What are the main challenges when preparing this compound for in vitro experiments?
A2: The principal challenge with this compound is its poor aqueous solubility. As a hydrophobic compound, it can be difficult to dissolve and maintain in solution in aqueous-based cell culture media and buffers, often leading to precipitation and inaccurate experimental results.
Q3: In which organic solvents is this compound soluble?
Q4: Is sonication necessary when dissolving this compound in DMSO?
A4: Yes, sonication or vortexing is often recommended to facilitate the dissolution of this compound in DMSO, especially at higher concentrations.[4]
Q5: What is the recommended storage condition for this compound stock solutions in DMSO?
A5: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Solubility Data
The following table summarizes the available solubility information for this compound in solvents commonly used for in vitro studies.
| Solvent | Concentration | Method/Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (130.96 mM) | Sonication is recommended to aid dissolution.[4] |
| 125 mg/mL (327.39 mM) | Ultrasonic assistance may be needed. It's important to use newly opened, non-hygroscopic DMSO for best results.[1] | |
| Ethanol | Data not available | Lower alcohols are generally considered good solvents for COX-2 inhibitors.[5] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Poorly soluble | As a hydrophobic compound, this compound has very low solubility in aqueous buffers. Direct dissolution is not recommended. |
| Cell Culture Media | Poorly soluble | Direct addition of powdered this compound to cell culture media will likely result in insolubility and precipitation. |
Experimental Protocols
Protocol for Preparing this compound Working Solutions for In Vitro Assays
This protocol provides a step-by-step guide to prepare a working solution of this compound for use in cell culture experiments, minimizing the risk of precipitation.
Materials:
-
This compound powder
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium or aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-quality DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or up to 130.96 mM).
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to ensure full dissolution.[4]
-
Visually inspect the solution to confirm there are no visible particles.
-
-
Perform a Serial Dilution (Intermediate Dilution):
-
To avoid shocking the compound out of solution when transferring from a high concentration of organic solvent to an aqueous environment, perform an intermediate dilution.
-
Dilute the high-concentration stock solution in DMSO to a lower, intermediate concentration (e.g., 1 mM from a 10 mM stock).
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium or aqueous buffer to 37°C. This can help to increase the solubility of the compound.
-
Add the desired volume of the intermediate this compound-DMSO solution to the pre-warmed medium. It is crucial to add the DMSO stock to the aqueous solution and not the other way around.
-
Immediately after adding the this compound-DMSO solution, mix the solution gently but thoroughly by inverting the tube or pipetting up and down. Avoid vigorous vortexing at this stage as it can introduce air bubbles and potentially cause precipitation.
-
Important: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Final Check and Use:
-
Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of this compound.
-
Use the freshly prepared working solution immediately for your in vitro experiments. Do not store aqueous working solutions for extended periods.
-
Signaling Pathways and Experimental Workflows
This compound's Inhibition of the COX-2 Signaling Pathway
This compound selectively inhibits the COX-2 enzyme, which is a key player in the inflammatory cascade. The following diagram illustrates the signaling pathway and the point of inhibition by this compound.
References
Technical Support Center: Optimizing Cimicoxib Concentration for Cell Viability in Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cimicoxib in cell culture. Due to the limited availability of in-vitro cell viability and signaling pathway data specifically for this compound, this guide leverages data from its close structural and functional analogue, Celecoxib, to provide a comprehensive resource. This information should be used as a starting point for your own experiments, and optimization for your specific cell line and experimental conditions is crucial.
Frequently Asked Questions (FAQs)
Q1: What is the expected effective concentration range for this compound in cell culture?
A1: Direct data for this compound across a wide range of cell lines is limited. However, based on its similarity to Celecoxib, a starting concentration range of 10-100 µM is often used in initial cytotoxicity and cell viability assays for COX-2 inhibitors. For some sensitive cell lines, concentrations as low as 1 µM may show effects. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q2: What is the primary mechanism of action of this compound that affects cell viability?
A2: this compound is a selective cyclooxygenase-2 (COX-2) inhibitor. In cancer cells, COX-2 is often overexpressed and contributes to inflammation, proliferation, and inhibition of apoptosis. By inhibiting COX-2, this compound can reduce the production of prostaglandins (e.g., PGE2), which in turn can lead to cell cycle arrest and induction of apoptosis.
Q3: Can this compound induce apoptosis through COX-2 independent pathways?
A3: Yes, studies on Celecoxib have shown that it can induce apoptosis through pathways independent of its COX-2 inhibitory activity. These mechanisms include the disruption of the mitochondrial membrane potential and the activation of caspase-9 and caspase-3. It is plausible that this compound may share these characteristics.
Q4: How long should I incubate my cells with this compound?
A4: The incubation time will depend on your cell line's doubling time and the specific endpoint you are measuring. For cell viability assays like the MTT assay, a 24 to 72-hour incubation period is common. For signaling pathway analysis, shorter time points (e.g., 1, 6, 12, 24 hours) may be necessary to capture transient changes in protein expression or phosphorylation.
Q5: What solvents should I use to dissolve this compound?
A5: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤ 0.1% v/v for DMSO). Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Data Presentation: IC50 Values of Celecoxib in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Celecoxib in different cancer cell lines, which can serve as a reference for designing experiments with this compound.
| Cell Line | Cancer Type | IC50 (µM) |
| U251 | Glioblastoma | 11.7 |
| HCT116 | Colorectal Carcinoma | 24.3 |
| HepG2 | Hepatocellular Carcinoma | 26.5 |
| MCF-7 | Breast Adenocarcinoma | 32.1 |
| HeLa | Cervical Adenocarcinoma | 37.2 |
| KB | Oral Squamous Cell Carcinoma | ≥25 |
| Saos-2 | Osteosarcoma | ≥25 |
| 1321N1 | Astrocytoma | ≥25 |
Note: IC50 values can vary depending on the assay used, incubation time, and specific culture conditions. This table should be used as a guide for determining a starting concentration range for this compound.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a general procedure for determining cell viability after treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Cell Viability in Control Wells | - Cell seeding density is too low.- Contamination (bacterial, fungal, or mycoplasma).- Suboptimal culture conditions (e.g., temperature, CO2, humidity). | - Optimize cell seeding density.- Regularly check for contamination and use aseptic techniques.- Ensure incubator is properly calibrated and maintained. |
| High Variability Between Replicate Wells | - Uneven cell distribution during seeding.- Pipetting errors.- "Edge effect" in the 96-well plate. | - Ensure a single-cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No Dose-Dependent Decrease in Viability | - this compound concentration is too low or too high.- Incubation time is too short.- Cell line is resistant to COX-2 inhibition. | - Test a wider range of concentrations.- Increase the incubation time.- Verify COX-2 expression in your cell line. Consider testing for apoptosis through alternative pathways. |
| Precipitate Formation in the Medium | - this compound is not fully dissolved.- The final concentration of the organic solvent is too high. | - Ensure the stock solution is fully dissolved before diluting in the medium.- Keep the final solvent concentration low (e.g., ≤ 0.1% DMSO). |
| "Bell-Shaped" Dose-Response Curve | - At high concentrations, the compound may precipitate or have off-target effects. | - Carefully observe the wells for any precipitation at high concentrations.- Consider the possibility of off-target effects and investigate alternative mechanisms. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Putative signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for optimizing this compound concentration.
Technical Support Center: Strategies to Minimize Cimicoxib-Induced Gastrointestinal Side Effects
Disclaimer: This document is intended for research and informational purposes only. The experimental protocols described are based on studies with other selective COX-2 inhibitors, primarily celecoxib, and should be adapted and validated specifically for cimicoxib in compliance with all applicable laboratory animal care and use guidelines.
Frequently Asked Questions (FAQs)
Q1: My research involves the long-term administration of this compound in a rat model, and I'm observing signs of gastrointestinal distress (e.g., weight loss, dark stools). What could be the cause?
A1: While this compound is a selective COX-2 inhibitor with a generally more favorable gastrointestinal (GI) safety profile than non-selective NSAIDs, it can still induce GI side effects, particularly with chronic administration or at higher doses. The primary mechanism involves the inhibition of COX-2, which, although mainly inducible at sites of inflammation, also plays a role in mucosal healing and maintaining the integrity of the GI lining. Inhibition of COX-2 can delay the healing of minor erosions, potentially leading to more significant damage over time.
Q2: What are the primary strategies to mitigate this compound-induced GI side effects in my animal studies?
A2: Based on extensive research with other coxibs like celecoxib, the main strategies to consider are:
-
Co-administration with a Proton Pump Inhibitor (PPI): Drugs like omeprazole or pantoprazole can reduce gastric acid secretion, creating a less aggressive environment in the stomach and duodenum, which may prevent the formation or exacerbation of ulcers.
-
Co-administration with a Prostaglandin E1 Analog: Misoprostol can help replace the protective prostaglandins that are reduced by NSAID activity, thereby enhancing mucosal defense. However, it is crucial to monitor for potential systemic side effects, including renal toxicity, which has been observed in some studies with celecoxib.
-
Development of Nitric Oxide (NO)-Donating this compound Analogs: This is a more advanced strategy involving chemical modification of the this compound molecule to include a nitric oxide-releasing moiety. NO is a key signaling molecule in the GI tract that promotes mucosal blood flow and mucus secretion, offering a protective effect.
Q3: Is there a recommended in vivo model to test these gastroprotective strategies with this compound?
A3: A common and effective model is the NSAID-induced gastropathy model in rats. This typically involves administering a dose of the NSAID known to cause gastric lesions and then evaluating the protective effect of a co-administered agent. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action / Troubleshooting Step |
| Increased incidence of gastric lesions despite this compound's COX-2 selectivity. | High dosage or long duration of this compound administration. Individual animal sensitivity. | 1. Review the this compound dosage. Can it be reduced while maintaining therapeutic efficacy for your study's endpoint? 2. Consider co-administration with a PPI (see Protocol 1). 3. Ensure consistent animal health and diet, as these can influence GI sensitivity. |
| Exacerbation of intestinal (not gastric) damage observed after co-administration with a PPI. | Some studies with other NSAIDs suggest that reducing gastric acid can alter the gut microbiome and increase susceptibility to damage in the lower GI tract. | 1. Perform histological analysis of both the stomach and the small intestine. 2. Monitor for changes in intestinal permeability. 3. Consider alternative gastroprotective strategies that are not acid-suppressing, such as misoprostol (with caution) or investigating NO-donating analogs. |
| Signs of renal toxicity (e.g., altered serum creatinine) after co-administering misoprostol with this compound. | Studies with celecoxib have shown that co-administration with misoprostol can exacerbate renal side effects. | 1. Immediately cease administration of the combination. 2. Conduct a thorough analysis of renal function markers (e.g., BUN, creatinine, urinalysis). 3. If gastroprotection is still needed, switch to a PPI-based strategy and monitor renal parameters closely. |
Summary of Quantitative Data
Table 1: Effect of Co-administered Gastroprotective Agents on NSAID-Induced Gastric Ulceration in Rats
| Treatment Group | NSAID Dose (oral) | Co-administered Agent (oral) | Mean Ulcer Index (or % reduction) | Key Findings |
| Control (NSAID only) | Indomethacin (30 mg/kg) | Vehicle | Baseline | Significant ulcer formation. |
| PPI Co-administration | Indomethacin (30 mg/kg) | Pantoprazole (60 µmol/kg) | Significant reduction | Pantoprazole markedly reduced NSAID-induced mucosal damage. |
| Misoprostol Co-administration | Diclofenac (dose not specified) | Misoprostol (dose not specified) | Significant reduction | Misoprostol co-therapy reduced the incidence of gastric lesions. |
| Celecoxib Control | Celecoxib (1 mg/rat) | Vehicle | No significant lesions | At this dose, celecoxib did not induce significant gastric injury. |
Experimental Protocols
Protocol 1: Evaluation of Proton Pump Inhibitor (PPI) Co-administration for Gastroprotection in a Rat Model of NSAID-Induced Gastropathy
Objective: To assess the efficacy of a PPI (e.g., omeprazole) in preventing gastric mucosal damage induced by this compound.
Materials:
-
Male Wistar rats (200-250g)
-
This compound
-
Omeprazole
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic agent (e.g., isoflurane)
-
Formalin solution (10%)
-
Dissecting microscope
Procedure:
-
Animal Acclimatization: House rats in standard conditions for at least one week before the experiment.
-
Fasting: Fast the rats for 24 hours prior to drug administration, with free access to water.
-
Grouping (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: this compound only
-
Group 3: Omeprazole only
-
Group 4: this compound + Omeprazole
-
-
Drug Administration:
-
Administer omeprazole (e.g., 20 mg/kg, oral gavage) or its vehicle to Groups 3 and 4.
-
Thirty minutes later, administer this compound (a pre-determined ulcerogenic dose, oral gavage) or its vehicle to Groups 2 and 4.
-
-
Observation Period: Return animals to their cages with access to water but not food for 4 hours.
-
Euthanasia and Sample Collection: Euthanize the rats via an approved method. Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline.
-
Ulcer Assessment:
-
Pin the stomach flat on a board and examine for lesions using a dissecting microscope.
-
Measure the length of each hemorrhagic lesion in millimeters.
-
Calculate the Ulcer Index (UI) for each stomach by summing the lengths of all lesions.
-
-
Histopathology (Optional): Fix a portion of the gastric tissue in 10% formalin for histological examination.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of NSAID-induced gastric damage.
Caption: Mechanisms of gastroprotective agents.
Caption: General experimental workflow.
Technical Support Center: Cimicoxib Dose-Response Curve Optimization in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing dose-response curves for Cimicoxib in cellular assays. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a key enzyme in the prostaglandin biosynthesis pathway, responsible for converting arachidonic acid into prostaglandin H2 (PGH2). PGH2 is then further metabolized to various prostaglandins, including prostaglandin E2 (PGE2), which are involved in inflammation and cell growth processes.[2] By selectively inhibiting COX-2, this compound reduces the production of these pro-inflammatory and pro-proliferative mediators.
Q2: What is a typical starting concentration range for this compound in cellular assays? A2: For initial dose-response experiments, a broad concentration range is recommended, typically spanning several orders of magnitude. Based on data from related coxibs like Celecoxib, a starting range of 0.1 µM to 100 µM is often appropriate for assessing effects on cell viability, apoptosis, and cell cycle.[3][4] For COX-2 inhibition assays, a lower concentration range may be more suitable, starting from the nanomolar range, as the IC50 for COX-2 inhibition can be significantly lower than for cytotoxicity.[5]
Q3: How should I prepare a stock solution of this compound? A3: this compound, like many other coxibs, has low aqueous solubility.[5] Therefore, a stock solution is typically prepared in an organic solvent such as dimethyl sulfoxide (DMSO). It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (generally below 0.5%, and ideally 0.1% or lower) to avoid solvent-induced cytotoxicity.[6][7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What is the optimal incubation time for this compound treatment? A4: The optimal incubation time depends on the specific assay and the biological question being addressed. For cell viability assays (e.g., MTT), incubation times of 24, 48, and 72 hours are commonly used to assess both short-term and long-term effects.[8] For measuring the inhibition of PGE2 production, a shorter incubation time (e.g., 1-6 hours) may be sufficient, as the enzymatic inhibition is a relatively rapid process.[9] For apoptosis and cell cycle analysis, 24 to 48 hours of treatment is a common starting point to allow for the cellular processes to manifest.[3][4] It is recommended to perform a time-course experiment to determine the optimal endpoint for your specific cell line and experimental conditions.
Troubleshooting Guides
General Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. |
| Precipitation of this compound in culture medium | - Poor solubility of the compound- High final concentration of the drug | - Ensure the DMSO stock concentration is sufficiently high to keep the final DMSO concentration in the medium low.- Prepare fresh dilutions for each experiment.- Consider using a solubilizing agent, but validate its effect on the cells. |
| Unexpected or inconsistent dose-response curve | - Incorrect drug dilutions- Cell line heterogeneity- Assay interference | - Prepare fresh serial dilutions for each experiment.- Ensure a stable, low-passage cell line.- Rule out any interference of the compound with the assay reagents or detection method (see assay-specific troubleshooting). |
Assay-Specific Troubleshooting
| Assay | Issue | Possible Cause(s) | Suggested Solution(s) |
| MTT Assay | High background or false positives | - this compound may directly reduce MTT.- Changes in cellular metabolism not reflective of viability. | - Include a "no-cell" control with this compound to check for direct MTT reduction.- Corroborate results with an alternative viability assay (e.g., trypan blue exclusion, CellTiter-Glo®).[10] |
| PGE2 ELISA | High background | - Insufficient washing- Non-specific binding- Contaminated reagents | - Increase the number of wash steps.- Optimize blocking buffer concentration and incubation time.- Use fresh, high-quality reagents.[11][12] |
| Low signal | - Insufficient incubation time- Inactive enzyme conjugate- Low PGE2 production by cells | - Ensure adherence to recommended incubation times.- Check the storage and handling of kit components.- Stimulate cells (e.g., with LPS or IL-1β) to induce COX-2 expression and PGE2 production if necessary. | |
| Apoptosis/Cell Cycle Assays | No significant change observed | - Inappropriate incubation time- Insufficient drug concentration- Cell line resistance | - Perform a time-course experiment.- Test a wider and higher range of this compound concentrations.- Consider using a different cell line or a positive control to ensure the assay is working. |
Data Presentation
Comparative IC50 Values of Coxibs in Cellular Assays
Note: Data for this compound in a wide range of cancer cell lines is limited. The following tables include data for the structurally and functionally related COX-2 inhibitor, Celecoxib, to provide a reference for expected concentration ranges.
Table 1: Cytotoxicity IC50 Values of Celecoxib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| HNE1 | Nasopharyngeal Carcinoma | ~50 | 48h[3] |
| CNE1-LMP1 | Nasopharyngeal Carcinoma | ~75 | 48h[3] |
| HeLa | Cervical Cancer | 37.2 | Not Specified[11] |
| U251 | Glioblastoma | 11.7 | Not Specified[11] |
| SKOV3 | Ovarian Cancer | 17 - 45 | Not Specified |
| Hey | Ovarian Cancer | 17 - 45 | Not Specified |
| IGROV1 | Ovarian Cancer | 17 - 45 | Not Specified |
Table 2: IC50 Values for COX-2 Inhibition
| Compound | Assay System | IC50 |
| This compound | Human Whole Blood Assay | 66 nM (0.066 µM)[5] |
| Rofecoxib | Human Whole Blood Assay | 0.53 µM[12] |
| Celecoxib | Human Whole Blood Assay | ~7.6 µM (Selectivity Ratio) |
Table 3: Effects of Celecoxib on Apoptosis and Cell Cycle
| Cell Line | Effect | Concentration | Incubation Time | Reference |
| HNE1 | Increased Apoptosis | 25 - 50 µM | 48h | [3] |
| CNE1-LMP1 | Increased Apoptosis | 50 - 75 µM | 48h | [3] |
| Ovarian Cancer Lines | G1 Arrest & Apoptosis | 17 - 45 µM | 24h (Cell Cycle), 16h (Apoptosis) | |
| MGC803 (Gastric Cancer) | G0/G1 Arrest & Apoptosis | Dose-dependent | Not Specified | [4] |
Experimental Protocols
Cell Viability MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Treatment: Remove the old medium and add the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Prostaglandin E2 (PGE2) Measurement by ELISA
This protocol provides a general workflow for measuring PGE2 in cell culture supernatants. Always refer to the manufacturer's instructions for the specific ELISA kit being used.
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for the desired incubation time. If necessary, stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce COX-2 expression and PGE2 production.
-
Supernatant Collection: Collect the cell culture supernatant from each well. It is advisable to centrifuge the supernatant to remove any cellular debris.
-
Sample Dilution: Dilute the supernatants as required to fall within the detection range of the ELISA kit.
-
ELISA Procedure: Perform the ELISA according to the kit manufacturer's protocol. This typically involves adding standards and samples to a pre-coated plate, followed by the addition of a detection antibody and substrate.
-
Absorbance Measurement: Read the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use the standard curve to calculate the concentration of PGE2 in each sample. Plot the PGE2 concentration against the this compound concentration to determine the dose-dependent inhibition.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the general steps for analyzing cell cycle distribution using propidium iodide (PI) staining.
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with different concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol describes a common method for detecting apoptosis using Annexin V and propidium iodide (PI) staining followed by flow cytometry.
-
Cell Seeding and Treatment: Culture cells in a multi-well plate and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or accutase. Centrifuge the cell suspension to pellet the cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Visualizations
References
- 1. EVALUATION OF PHARMACOKINETIC AND PHARMACODYNAMIC PROPERTIES OF this compound IN FASTED AND FED HORSES [arpi.unipi.it]
- 2. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib induces apoptosis and cell-cycle arrest in nasopharyngeal carcinoma cell lines via inhibition of STAT3 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of celecoxib on cycle kinetics of gastric cancer cells and protein expression of cytochrome C and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic/pharmacodynamic modeling for the determination of a this compound dosing regimen in the dog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cyclooxygenase-2 rapidly reverses inflammatory hyperalgesia and prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Long-term Cimicoxib Administration in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term administration of Cimicoxib in a research setting.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during long-term this compound administration in canine research subjects.
Issue 1: Gastrointestinal (GI) Disturbances
Question: A research animal on long-term this compound is exhibiting signs of gastrointestinal distress, such as vomiting, diarrhea, or loss of appetite. How should I proceed?
Answer:
Gastrointestinal side effects are the most commonly reported adverse events associated with NSAID therapy, including this compound.[1][2] Prompt action is crucial to prevent more severe complications like ulceration or hemorrhage.[3]
Immediate Actions:
-
Discontinue this compound Administration: Temporarily cease administration of the drug.
-
Symptomatic Support:
-
For vomiting, withhold food and water for a short period, then reintroduce small amounts of a bland diet.
-
For diarrhea, ensure adequate hydration.
-
If anorexia persists for more than 24 hours, consult with the attending veterinarian.
-
-
Veterinary Consultation: It is imperative to consult with the research institution's veterinarian for a thorough clinical assessment and guidance on further diagnostics and treatment.
Follow-up and Management:
-
Re-evaluation: Once the animal's GI signs have resolved, a veterinarian may recommend reintroducing this compound at the lowest effective dose.
-
Gastroprotectants: Concurrent administration of gastroprotective agents may be considered, although their routine use with all NSAIDs is not always recommended.[4]
-
Monitoring: Closely monitor the animal for any recurrence of GI signs.
Issue 2: Suspected Renal Toxicity
Question: What are the signs of potential renal toxicity in an animal receiving long-term this compound, and what is the appropriate response?
Answer:
NSAIDs can affect renal function, particularly in animals with pre-existing kidney disease, dehydration, or hypotension.[3][5][6]
Signs of Renal Toxicity:
-
Increased thirst (polydipsia) and urination (polyuria).[1][3]
-
Decreased appetite.
-
Lethargy.
-
Vomiting.
Troubleshooting Protocol:
-
Discontinue this compound: Immediately stop the administration of the drug.
-
Veterinary Assessment: A veterinarian should perform a physical examination and order a serum biochemistry panel and urinalysis to evaluate kidney function (BUN, creatinine, SDMA, urine specific gravity).
-
Fluid Therapy: If renal impairment is suspected, intravenous fluid therapy may be initiated to support kidney perfusion.
-
Avoid Nephrotoxic Drugs: Ensure the animal is not receiving any other potentially nephrotoxic medications.
Preventative Measures:
-
Hydration: Ensure animals have constant access to fresh water and maintain adequate hydration, especially during and after any procedures.
-
Avoid Concurrent Nephrotoxic Drugs: Do not co-administer other drugs that could potentially harm the kidneys.
-
Regular Monitoring: Implement a routine monitoring protocol for renal function in all animals on long-term this compound.
Issue 3: Individual Variation in Drug Metabolism
Question: We are observing variable responses to the same dose of this compound in different animals. What could be the cause, and how can we manage this?
Answer:
Studies have shown that there can be significant individual variation in how dogs metabolize this compound. This can lead to differences in drug efficacy and the risk of adverse events.
Potential Causes:
-
Metabolic Phenotypes: Research has identified "poor metabolizers" and "extensive metabolizers" of this compound in dogs, leading to different drug half-lives and exposure.
-
Underlying Health Status: Concurrent diseases, particularly of the liver or kidneys, can alter drug metabolism and excretion.
Management Strategy:
-
Therapeutic Drug Monitoring (TDM): If inconsistent efficacy or unexpected side effects are observed, consider TDM to measure plasma concentrations of this compound. This can help in adjusting the dosage for individual animals.
-
Dose Titration: In a long-term study, it may be necessary to titrate the dose to the lowest effective level for each individual animal to minimize the risk of adverse effects.
-
Regular Clinical Assessment: Frequent clinical evaluations are essential to identify any subtle signs of adverse effects or changes in the animal's response to the drug.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects to monitor for during long-term this compound administration?
A1: The most frequently reported side effects are mild and transient gastrointestinal issues such as vomiting and/or diarrhea.[3] However, more serious GI problems like ulceration and hemorrhage can occur, though rarely.[3] It is also important to monitor for signs of renal and hepatic dysfunction.[5][6]
Q2: How often should I perform bloodwork on animals receiving long-term this compound?
A2: While there are no universally mandated guidelines, a common recommendation is to perform a baseline blood panel (complete blood count and serum biochemistry) before initiating long-term therapy.[7] Follow-up bloodwork is often recommended 2-4 weeks after starting treatment and then every 3-6 months for the duration of the study, or more frequently for high-risk animals.[7][8]
Q3: Can this compound be administered with other medications?
A3: this compound should not be given concurrently with corticosteroids or other NSAIDs.[1][3][5] Caution should be exercised when using this compound with other drugs that are highly protein-bound. A "washout" period is recommended when switching from another NSAID to this compound.[5]
Q4: Are there any contraindications for the use of this compound in research dogs?
A4: Yes, this compound is contraindicated in dogs with a known history of gastrointestinal ulceration or bleeding, pre-existing renal, hepatic, or cardiac disease, and in those that are pregnant, lactating, or intended for breeding.[1][3][5] It should also not be used in dogs under 10 weeks of age.[3][5]
Q5: What should I do in the case of an accidental overdose of this compound?
A5: In the event of an overdose, immediately contact a veterinarian. Treatment is typically supportive and symptomatic, and may include the administration of gastrointestinal protectants and intravenous fluids.[5]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~45% | [2] |
| Time to Peak Plasma Concentration (Tmax) | 2 hours | [9] |
| Elimination Half-life (t1/2) | ~3 hours | [10] |
Table 2: Incidence of Adverse Events in a 30-Day Clinical Study of this compound in Dogs with Osteoarthritis
| Adverse Event | Percentage of Dogs Affected |
| Happy and Enthusiastic (Improvement) | Increased from 47.9% to 84.8% |
| Non-responsive (Improvement) | Decreased from 8.1% to 2.1% |
| Normal Appetite (Owner Reported) | Increased from 78.8% to 91.5% |
| Elevated Urea Concentration | A significantly higher number of dogs had urea concentrations above the reference range at Day 30. |
Source: Murrell, J., et al. (2014). Clinical Efficacy and Tolerability of this compound in Dogs with Osteoarthritis: A Multicentre Prospective Study.[11]
Table 3: Comparison of Adverse Events between this compound and Carprofen in a Perioperative Pain Study
| Adverse Event | This compound Group | Carprofen Group |
| At least one adverse event | 30.7% | 30.9% |
| Vomiting | 14.9% | 8.1% |
Source: Scientific discussion relating to Cimalgex. (2011). European Medicines Agency.[2]
Experimental Protocols
Protocol 1: Monitoring Renal Function in Dogs on Long-Term NSAID Therapy
Objective: To prospectively monitor for and detect early signs of renal adverse effects in dogs receiving long-term this compound.
Materials:
-
Blood collection tubes (for serum)
-
Urine collection containers
-
Centrifuge
-
Biochemistry analyzer
-
Refractometer
Procedure:
-
Baseline Assessment (Day 0):
-
Perform a complete physical examination.
-
Collect blood for a baseline serum biochemistry panel, including Blood Urea Nitrogen (BUN), creatinine, and Symmetric Dimethylarginine (SDMA).
-
Collect a urine sample via cystocentesis for a complete urinalysis, including urine specific gravity (USG).
-
-
Interim Monitoring (e.g., Day 14, Day 30, and every 3-6 months thereafter):
-
Repeat the physical examination.
-
Collect blood for a serum biochemistry panel (BUN, creatinine, SDMA).
-
Collect urine for urinalysis (USG).
-
-
Data Analysis:
-
Compare all post-treatment values to the baseline data for each animal.
-
Investigate any significant increases in BUN, creatinine, or SDMA, or a decrease in USG, as these may indicate declining renal function.
-
Protocol 2: Assessment of Gastrointestinal Integrity Using Video Capsule Endoscopy (VCE)
Objective: To visually assess the gastrointestinal mucosa for lesions in dogs undergoing long-term this compound treatment.
Materials:
-
Video capsule endoscopy system
-
Fasting supplies
-
Laxatives/Bowel preparation agents (as per manufacturer's instructions)
Procedure:
-
Pre-Procedure Preparation:
-
Fast the dog for 12-18 hours prior to the procedure.
-
Administer a bowel preparation agent as recommended by the VCE manufacturer to clear the gastrointestinal tract.
-
-
Capsule Administration:
-
Administer the video capsule orally.
-
-
Data Recording:
-
The dog will wear a data recorder that captures images from the capsule as it passes through the GI tract.
-
-
Capsule Retrieval and Data Analysis:
-
The capsule will be passed in the feces.
-
Download and review the captured images for any signs of mucosal erosions, ulcers, or bleeding.
-
The number and severity of lesions can be scored for comparison between treatment groups or over time.
-
Visualizations
Caption: this compound's Mechanism of Action
Caption: Long-term this compound Study Workflow
References
- 1. biomedicus.gr [biomedicus.gr]
- 2. Sorry - 531670 [medicines.health.europa.eu]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Research roundup: How does chronic anti-inflammatory medication treatment impact the gastrointestinal health of dogs? | College of Veterinary Medicine [vetmed.umn.edu]
- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 6. dvm360.com [dvm360.com]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. Monitoring of dogs receiving NSAID therapy for the management of chronic pain - Veterinary Practice [veterinary-practice.com]
- 9. thescipub.com [thescipub.com]
- 10. researchgate.net [researchgate.net]
- 11. scirp.org [scirp.org]
Validation & Comparative
Cimicoxib vs. Celecoxib: An In-Depth Comparative Analysis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective cyclooxygenase-2 (COX-2) inhibitors have garnered significant attention in oncology for their potential as anti-cancer agents. By targeting the COX-2 enzyme, which is frequently overexpressed in various malignancies and contributes to inflammation and cellular proliferation, these drugs offer a promising avenue for cancer therapy and chemoprevention. This guide provides a detailed comparative analysis of two such inhibitors: Cimicoxib, a veterinary non-steroidal anti-inflammatory drug (NSAID), and Celecoxib, an established NSAID used in human medicine with well-documented anti-cancer properties.
This report synthesizes available experimental data on the effects of these two drugs on cancer cell lines. However, a significant disparity in the volume of research exists. While extensive data is available for Celecoxib's anti-cancer effects, research on this compound in this context is notably limited. This guide will present the comprehensive findings for Celecoxib and will address the current data gap for this compound, offering a baseline for future comparative studies.
Comparative Performance: A Data-Driven Overview
The following tables summarize the available quantitative data on the efficacy of Celecoxib in various cancer cell lines. Due to a lack of published studies on the in vitro anti-cancer effects of this compound, a direct comparison is not currently possible.
Table 1: IC50 Values of Celecoxib in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Nasopharyngeal Carcinoma | HNE1 | 32.86 | [1] |
| Nasopharyngeal Carcinoma | CNE1-LMP1 | 61.31 | [1] |
| Lung Cancer | A549 | 19.96 | [2] |
| Lung Cancer | H460 | 12.48 | [2] |
| Lung Cancer | H358 | 41.39 | [2] |
| Cervical Cancer | HeLa | 37.2 | [3] |
| Colorectal Cancer | HCT116 | Not specified | [3] |
| Liver Cancer | HepG2 | Not specified | [3] |
| Breast Cancer | MCF-7 | Not specified | [3] |
| Glioblastoma | U251 | 11.7 | [3] |
| Oral Cavity Cancer | KB | Not specified | [4] |
| Osteosarcoma | Saos-2 | Not specified | [4] |
| Astrocytoma | 1321N | Not specified | [4] |
| Melanoma | A2058 | 45 (at 72h) | [5] |
| Melanoma | SAN | Not specified | [5] |
Table 2: Apoptosis Induction by Celecoxib in Cancer Cell Lines
Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents eliminate malignant cells.
| Cancer Type | Cell Line | Celecoxib Concentration (µM) | Apoptosis Rate (%) | Reference |
| Cutaneous Squamous Cell Carcinoma | SCL-I | 50 (in combination with TRAIL) | 64 | [6] |
| Cutaneous Squamous Cell Carcinoma | SCL-II | 50 (in combination with TRAIL) | 29 | [6] |
| Cutaneous Squamous Cell Carcinoma | SCC-12 | 50 (in combination with TRAIL) | 38 | [6] |
| Cutaneous Squamous Cell Carcinoma | SCC-13 | 50 (in combination with TRAIL) | 25 | [6] |
| Lung Cancer | A549 | 50 | 38.7 (cell survival decrease) | [7] |
Note on this compound: Extensive literature searches did not yield any publicly available data on the IC50 values or apoptosis induction rates of this compound in cancer cell lines. This represents a significant knowledge gap and a potential area for future research.
Mechanisms of Action: Signaling Pathways
Celecoxib exerts its anti-cancer effects through both COX-2 dependent and independent mechanisms.
Celecoxib's Anti-Cancer Signaling Pathways
Celecoxib's primary mechanism of action is the selective inhibition of the COX-2 enzyme, which leads to a reduction in the production of prostaglandins, key mediators of inflammation and cell proliferation. Beyond this, Celecoxib has been shown to induce apoptosis and inhibit tumor growth through various other signaling pathways.
Caption: Celecoxib's multifaceted anti-cancer mechanisms.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of the test compound (e.g., Celecoxib) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
References
- 1. selleckchem.com [selleckchem.com]
- 2. Induction but not inhibition of COX-2 confers human lung cancer cell apoptosis by celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High ROS Production by Celecoxib and Enhanced Sensitivity for Death Ligand-Induced Apoptosis in Cutaneous SCC Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of In Vitro Potency: Cimicoxib vs. Rofecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the in vitro potency of two selective cyclooxygenase-2 (COX-2) inhibitors: Cimicoxib and Rofecoxib. The following sections present quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to offer a comprehensive overview for research and drug development professionals.
Data Presentation: In Vitro Inhibitory Potency
The in vitro potency of this compound and Rofecoxib is typically determined by their ability to inhibit the COX-1 and COX-2 isoforms of the cyclooxygenase enzyme. The most common metric for this is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The data presented below is primarily from human whole blood assays, which are considered a gold standard for in vitro testing of COX inhibitors.
| Drug | Target Enzyme | IC50 (nM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Source |
| This compound | COX-2 | 69 | >100 | [1] |
| COX-1 | >6900 | [1] | ||
| Rofecoxib | COX-2 | 530 | 35.5 | [2] |
| COX-1 | 18,800 | [2] | ||
| Rofecoxib (alternative value) | COX-2 | 216 | - | [1] |
Note on Data Discrepancy: It is important to note the different reported IC50 values for Rofecoxib's COX-2 inhibition in the human whole blood assay (530 nM vs. 216 nM). The value of 530 nM is cited from a primary research article by Chan et al. (1999)[2]. The value of 216 nM is from a review article that directly compares this compound and Rofecoxib, stating this compound is approximately three times more potent[1]. This discrepancy may arise from variations in experimental conditions or data interpretation. For the most accurate comparison, data from a single, head-to-head study under identical conditions would be ideal. Based on the available primary data, this compound demonstrates significantly higher potency against COX-2 than Rofecoxib.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to determine the potency of this compound and Rofecoxib.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay is a widely accepted method for evaluating the selectivity of COX inhibitors in a physiologically relevant environment[3].
-
Objective: To measure the inhibitory effect of a compound on COX-1 and COX-2 activity in human whole blood.
-
COX-1 Activity Measurement:
-
Fresh human blood is collected without anticoagulant.
-
The blood is incubated with various concentrations of the test compound (this compound or Rofecoxib) or vehicle control.
-
The blood is allowed to clot, which triggers platelet activation and subsequent COX-1-mediated production of thromboxane A2 (TXA2).
-
The stable metabolite of TXA2, thromboxane B2 (TXB2), is measured in the serum using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 for COX-1 is calculated as the concentration of the drug that causes a 50% reduction in TXB2 production compared to the vehicle control.
-
-
COX-2 Activity Measurement:
-
Fresh human blood is collected in the presence of an anticoagulant (e.g., heparin).
-
The blood is incubated with various concentrations of the test compound.
-
Lipopolysaccharide (LPS) is added to the blood to induce the expression and activity of COX-2 in monocytes.
-
The blood is further incubated to allow for COX-2-mediated production of prostaglandin E2 (PGE2).
-
PGE2 levels in the plasma are quantified by ELISA.
-
The IC50 for COX-2 is calculated as the concentration of the drug that causes a 50% reduction in PGE2 production compared to the LPS-stimulated control.
-
Cell-Based Assays for COX Inhibition
Cell-based assays utilize specific cell lines that express either COX-1 or COX-2 to provide a more controlled system for evaluating inhibitor potency.
-
Objective: To determine the IC50 of a compound against specific COX isoforms in a cellular context.
-
Methodology:
-
Chinese Hamster Ovary (CHO) cells, human osteosarcoma cells, or U937 cells are engineered to stably express either human COX-1 or human COX-2.[2]
-
The cells are cultured and then treated with various concentrations of the test compound.
-
Arachidonic acid, the substrate for COX enzymes, is added to the cells.
-
The production of prostaglandins (e.g., PGE2) is measured in the cell culture supernatant using appropriate analytical methods like ELISA or mass spectrometry.
-
The IC50 values are determined by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
Mandatory Visualization
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: Simplified signaling pathway of COX-1 and COX-2 inhibition by this compound and Rofecoxib.
Caption: Experimental workflow for the human whole blood assay to determine COX-1 and COX-2 inhibition.
References
- 1. Portico [access.portico.org]
- 2. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
Cimicoxib vs. Non-Selective NSAIDs: A Comparative Analysis in Preclinical Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective COX-2 inhibitor, cimicoxib, with traditional non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) in established preclinical models of inflammation. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key pathways to facilitate a comprehensive understanding of their comparative pharmacology.
Executive Summary
This compound, a selective cyclooxygenase-2 (COX-2) inhibitor, demonstrates potent anti-inflammatory and analgesic effects in preclinical models, comparable to and in some instances exceeding the efficacy of non-selective NSAIDs. Its high selectivity for COX-2 suggests a favorable gastrointestinal safety profile, a key differentiator from non-selective agents that inhibit both COX-1 and COX-2 enzymes. This guide synthesizes the available experimental data to provide a clear comparison of these therapeutic agents.
Data Presentation
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy and selectivity of this compound with various non-selective NSAIDs.
Table 1: Comparative Efficacy in the Rat Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Time Post-Carrageenan | % Inhibition of Edema |
| This compound | 3.1 | - | ED25 |
| Indomethacin | 10 | 3 hours | 54% |
| Naproxen | 15 | 3 hours | 73% |
| Diclofenac | 10 | - | Significant Inhibition |
| Celecoxib (Coxib) | 1, 10, 30 | 4 hours | Dose-dependent significant reduction |
Table 2: Comparative Efficacy in the Rat Adjuvant-Induced Arthritis Model
| Compound | Dose (mg/kg/day) | % Inhibition of Secondary Paw Swelling |
| This compound | 1 | 96% |
| 0.18 | ED50 | |
| Indomethacin | 1 | 99% |
| Celecoxib (Coxib) | 1 | 89% |
| Diclofenac | - | Equipotent to Celecoxib in suppressing inflammation |
Table 3: In Vitro Cyclooxygenase (COX) Inhibition and Selectivity
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| This compound | - | 66 (Human Whole Blood) | 929 (Human Cell-Based Assay) |
| Ketoprofen | - | - | Slightly more selective for COX-1 (Canine) |
| Diclofenac | - | - | Significantly inhibits both COX-1 and COX-2 (Human) |
| Meloxicam | - | - | 12 (Canine) |
| Carprofen | - | - | 1.75 (Canine) |
| Rofecoxib (Coxib) | - | 216 (Human Whole Blood) | >10,000 (Human Cell-Based Assay) |
| Celecoxib (Coxib) | - | 645 (Human Whole Blood) | 74 (Human Cell-Based Assay) |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses acute inflammation.
Procedure:
-
Male Wistar rats (150-200g) are used.
-
The basal volume of the right hind paw is measured using a plethysmometer.
-
Test compounds (this compound or non-selective NSAIDs) or vehicle are administered orally or intraperitoneally at specified doses.
-
After a predetermined time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated for the treated groups compared to the vehicle control group.
Adjuvant-Induced Arthritis in Rats
This model is a well-established method for studying chronic inflammation and is considered a model for rheumatoid arthritis.
Procedure:
-
Male Lewis or Sprague-Dawley rats are typically used.
-
On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the tail's base or a hind paw's footpad.[1]
-
The primary inflammatory lesion develops at the injection site within a few days. A secondary, systemic arthritic phase affecting the non-injected paws typically appears between days 11 and 12.
-
Test compounds are administered daily, starting either on the day of adjuvant injection (prophylactic model) or after the onset of the secondary lesions (therapeutic model).
-
The severity of arthritis is evaluated by measuring the volume of the non-injected hind paw at regular intervals.
-
At the end of the study (e.g., day 21 or 28), the percentage inhibition of paw swelling in the treated groups is calculated relative to the control group.
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound vs. non-selective NSAIDs.
Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema model.
References
Benchmarking Cimicoxib Against Novel Anti-Inflammatory Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the selective cyclooxygenase-2 (COX-2) inhibitor cimicoxib has established a significant benchmark. This guide provides an objective comparison of this compound against emerging classes of novel anti-inflammatory compounds, supported by experimental data and detailed methodologies. The aim is to offer a comprehensive resource for researchers and drug development professionals to evaluate the relative merits and potential of these next-generation therapeutics.
Overview of this compound
This compound is a potent and highly selective COX-2 inhibitor.[1] Its primary mechanism of action is the inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[2] Unlike non-selective nonsteroidal anti-inflammatory drugs (NSAIDs), this compound spares the COX-1 isoform, which plays a protective role in the gastrointestinal tract and platelets, thereby offering a more favorable safety profile.[3][4]
Comparative Efficacy and Potency
The following tables summarize the available quantitative data for this compound and representative novel anti-inflammatory compounds. It is important to note that direct comparisons of IC50 and ED50 values should be made with caution, as experimental conditions can vary between studies.
Table 1: In Vitro Potency and Selectivity
| Compound Class | Compound Example | Target | Assay System | IC50 | COX-1/COX-2 Selectivity Ratio |
| COX-2 Inhibitor | This compound | COX-2 | Human Whole Blood Assay | 69 nM [1] | >272 (relative to Rofecoxib) [5] |
| Celecoxib | COX-2 | Human Whole Blood Assay | 645 nM[1] | 29.6[5] | |
| Rofecoxib | COX-2 | Human Whole Blood Assay | 216 nM[1] | 272[5] | |
| p38 MAPK Inhibitor | PCG | p38α MAPK | Kinase Inhibition Assay | 10 µM[6] | N/A |
| Javamide-II-ethyl ester | p38α MAPK | Kinase Inhibition Assay | ~20 µM[7] | N/A | |
| NLRP3 Inflammasome Inhibitor | JC124 | NLRP3 | IL-1β Release Assay | 3.25 µM[8] | N/A |
| Glyburide | NLRP3 | IL-1β Release Assay | 10-20 µM[8] | N/A | |
| C77 | NLRP3 | IL-1β Release Assay | 4.10 µM[9] | N/A | |
| NF-κB Inhibitor | BAY 11-7085 | IKKβ (indirect) | NF-κB Reporter Assay | 8.5 µM[10] | N/A |
| Compound 51 | NF-κB Pathway | NF-κB Reporter Assay | 172.2 nM[11] | N/A |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound Class | Compound Example | Animal Model | Endpoint | ED50 / Effective Dose |
| COX-2 Inhibitor | This compound | Rat Carrageenan-Induced Paw Edema | Edema Reduction | 3.1 mg/kg (ED25) [1] |
| This compound | Rat Adjuvant-Induced Arthritis | Paw Swelling Inhibition | 0.18 mg/kg [1] | |
| Celecoxib | Rat Carrageenan-Induced Paw Edema | Edema and Hyperalgesia Reduction | 30 mg/kg (significant reduction)[12] | |
| NLRP3 Inflammasome Inhibitor | INF39 | Rat DNBS-Induced Colitis | Reduction of Colonic Inflammation | 25 mg/kg (oral, daily)[13] |
| p38 MAPK Inhibitor | Not specified | Not specified | Not specified | Not specified |
| NF-κB Inhibitor | Not specified | Not specified | Not specified | Not specified |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by these anti-inflammatory compounds and a general workflow for their preclinical evaluation.
Caption: Major inflammatory signaling pathways targeted by this compound and novel compounds.
Caption: General experimental workflow for anti-inflammatory drug discovery and development.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and comparative analysis.
In Vitro COX-1 and COX-2 Inhibition Assay (Human Whole Blood)
Objective: To determine the potency and selectivity of a compound for COX-1 and COX-2.
Methodology:
-
COX-1 Activity (Thromboxane B2 Production):
-
Draw fresh human venous blood into tubes without anticoagulant.
-
Immediately aliquot 1 mL of blood into tubes containing the test compound or vehicle (DMSO).
-
Allow the blood to clot by incubating at 37°C for 1 hour.
-
Centrifuge the tubes at 2,000 x g for 10 minutes to separate the serum.
-
Collect the serum and measure the concentration of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, using a specific enzyme-linked immunosorbent assay (ELISA).
-
-
COX-2 Activity (Prostaglandin E2 Production):
-
Draw fresh human venous blood into tubes containing an anticoagulant (e.g., heparin).
-
Add lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce COX-2 expression in monocytes.
-
Add the test compound or vehicle to the blood samples.
-
Incubate the blood at 37°C for 24 hours.
-
Centrifuge the tubes to separate the plasma.
-
Measure the concentration of prostaglandin E2 (PGE2) in the plasma by ELISA.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TXB2 and PGE2 production at various compound concentrations.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) for both COX-1 and COX-2.
-
The selectivity ratio is calculated as IC50 (COX-1) / IC50 (COX-2).
-
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of a compound in vivo.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Procedure:
-
Fast the animals overnight before the experiment.
-
Administer the test compound or vehicle orally or intraperitoneally at a predetermined time before carrageenan injection.
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
The ED50 value (the dose that causes 50% inhibition of edema) can be determined from a dose-response curve.
-
In Vivo Collagen-Induced Arthritis in Mice
Objective: To assess the therapeutic efficacy of a compound in a chronic model of inflammatory arthritis.
Methodology:
-
Animals: DBA/1 mice, which are susceptible to collagen-induced arthritis (CIA), are typically used.
-
Induction of Arthritis:
-
Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).
-
Inject the emulsion intradermally at the base of the tail (primary immunization).
-
After 21 days, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment and Assessment:
-
Begin treatment with the test compound or vehicle after the onset of clinical signs of arthritis.
-
Monitor the animals daily for the severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw based on swelling and redness).
-
Measure paw thickness with a caliper.
-
At the end of the study, collect joints for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
-
Data Analysis:
-
Compare the mean arthritis scores and paw thickness between the treated and control groups over time.
-
Evaluate the histological scores for each group.
-
Conclusion
This compound remains a valuable tool in anti-inflammatory research and therapy due to its well-characterized mechanism and high selectivity for COX-2. However, the landscape of anti-inflammatory drug discovery is evolving, with novel compounds targeting distinct signaling pathways showing considerable promise. Kinase inhibitors, NLRP3 inflammasome inhibitors, and transcription factor inhibitors offer the potential for more targeted and perhaps more efficacious treatments for a range of inflammatory disorders. This guide provides a foundational comparison to aid researchers in navigating this dynamic field and in designing future studies to directly benchmark these emerging therapeutics against established standards like this compound. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these novel agents.
References
- 1. Portico [access.portico.org]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Pharmacokinetic/pharmacodynamic modeling for the determination of a this compound dosing regimen in the dog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and side effects of cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | A Comparative Study on the Efficacy of NLRP3 Inflammasome Signaling Inhibitors in a Pre-clinical Model of Bowel Inflammation [frontiersin.org]
Cimicoxib's Efficacy in Pain Management: A Comparative Analysis Across Different Models
A deep dive into the experimental data supporting the efficacy of Cimicoxib, a selective COX-2 inhibitor, in various animal pain models. This guide provides a comparative analysis with other common non-steroidal anti-inflammatory drugs (NSAIDs), detailed experimental protocols, and a look into the underlying signaling pathways.
This compound, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, has demonstrated significant analgesic and anti-inflammatory effects in veterinary medicine. Its primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade and pain signaling.[1][2] This guide offers a comprehensive cross-validation of this compound's efficacy by comparing its performance with other widely used NSAIDs, such as Carprofen and Firocoxib, across different experimentally induced pain models in dogs.
Comparative Efficacy in a Canine Model of Acute Synovitis
The kaolin-induced synovitis model is a well-established method for inducing acute, localized inflammation and pain in the joints of dogs, mimicking the conditions of acute arthritis. This model allows for the objective measurement of analgesic efficacy through force plate analysis, which quantifies the peak vertical force (PVF) exerted by the affected limb, and lameness scores.
A study investigating the efficacy of a single oral dose of this compound at 2 mg/kg in a kaolin-induced paw inflammation model in Beagle dogs demonstrated its analgesic, anti-inflammatory, and antipyretic properties.[3] The plasma concentration of this compound corresponding to half the maximum effect for improving ground reaction vertical force was 161 µg/L.[3][4]
For comparison, studies on other NSAIDs in similar induced synovitis models provide valuable context. In a monosodium urate-induced synovitis model, Carprofen administered at 4 mg/kg showed the greatest overall improvement in lameness compared to etodolac and meloxicam.[5] Another study using a sodium urate crystal-induced synovitis model found that Firocoxib treatment resulted in significantly better performance in terms of peak vertical ground reaction force compared to a placebo at 3 hours post-treatment and significantly better than both placebo and Carprofen at 7 hours post-treatment.[6]
Table 1: Comparative Efficacy of NSAIDs in Canine-Induced Synovitis Models
| Drug | Pain Model | Dosage | Key Efficacy Findings | Reference |
| This compound | Kaolin-induced paw inflammation | 2 mg/kg (oral) | Effective in improving ground vertical reaction force. | [3] |
| Carprofen | Monosodium urate-induced synovitis | 4 mg/kg (oral) | Greatest overall improvement in lameness compared to etodolac and meloxicam. | [5] |
| Carprofen | Sodium urate-induced synovitis | 4.2-4.5 mg/kg (oral) | More effective than acetaminophen-codeine at attenuating lameness. | [7] |
| Firocoxib | Sodium urate crystal-induced synovitis | 5 mg/kg (oral) | Significantly better improvement in peak vertical force compared to placebo and Carprofen at 7 hours. | [6] |
| Firocoxib | Urate crystal-induced synovitis | Not specified | Pretreatment significantly reduced acute pain and lameness. | [1] |
Efficacy in the Management of Canine Osteoarthritis
Osteoarthritis (OA) is a common chronic degenerative joint disease in dogs, characterized by progressive cartilage destruction, synovial inflammation, and chronic pain. Clinical trials in client-owned dogs with naturally occurring OA provide real-world evidence of a drug's effectiveness.
A 30-day treatment with this compound at a dose of 2 mg/kg once daily in dogs with OA resulted in significant improvements in locomotion and decreased pain scores.[2][8] In this multicenter, prospective study, the percentage of dogs with no lameness increased from 4.2% at the start of the trial to 43.7% by day 30.[2][8] Furthermore, a study comparing this compound to Firocoxib for pain associated with chronic OA found their efficacy to be comparable.[2][8]
In a randomized, controlled, multicenter trial, Carprofen administered at 2.2 mg/kg twice daily for two weeks to dogs with OA resulted in a 3.3 times higher likelihood of a positive response in force plate evaluation compared to a placebo.[9] Long-term treatment with Carprofen (2 mg/kg daily for 28 days) also significantly reduced mean lameness scores.[10][11]
A long-term study on Firocoxib (5 mg/kg once daily for 52 weeks) in dogs with OA showed that 96% of the dogs that completed the trial had improved by day 360, based on owner assessment.[12] Another study comparing Firocoxib to Etodolac found that Firocoxib showed significantly greater improvement in lameness at a trot and walk, pain on manipulation, and range of motion.[13]
Table 2: Comparative Efficacy of NSAIDs in Canine Osteoarthritis
| Drug | Dosage | Duration of Treatment | Key Efficacy Findings | Reference |
| This compound | 2 mg/kg once daily | 30 days | Significant improvement in locomotion and decreased pain scores. Percentage of dogs with no lameness increased from 4.2% to 43.7%. | [2][8] |
| Carprofen | 2.2 mg/kg twice daily | 14 days | 3.3 times more likely to have a positive response in force plate evaluation compared to placebo. | [9] |
| Carprofen | 2 mg/kg once daily | 28 days | Significantly reduced mean lameness score. | [10][11] |
| Firocoxib | 5 mg/kg once daily | 52 weeks | 96% of dogs that completed the trial showed improvement by day 360 (owner assessment). | [12] |
| Firocoxib | 5 mg/kg/day | 30 days | Significantly greater improvement in lameness and pain on manipulation compared to etodolac. | [13] |
Experimental Protocols
Kaolin-Induced Paw Inflammation Model in Dogs
This protocol is a synthesis of methodologies described in the cited literature.[14][15]
Objective: To induce a reversible, acute inflammatory response in the paw of dogs to evaluate the efficacy of analgesic and anti-inflammatory drugs.
Animals: Healthy adult Beagle dogs are commonly used.
Procedure:
-
Baseline Data Collection: Prior to induction, baseline measurements are recorded for:
-
Rectal body temperature.
-
Paw withdrawal latency to a thermal stimulus (e.g., using a Hargreaves apparatus).
-
Gait analysis using a force plate to measure peak vertical force (PVF) and vertical impulse (VI).
-
Clinical lameness scoring by a blinded observer using a validated scale (e.g., 0 = no lameness, 4 = non-weight-bearing).
-
-
Induction of Inflammation:
-
Dogs are sedated.
-
A sterile suspension of kaolin (typically 25% in sterile saline) is injected into the intra-articular space of the radiocarpal joint or subcutaneously into the paw pad. The volume is adjusted based on the dog's weight.
-
-
Post-Induction Monitoring and Treatment:
-
The same parameters measured at baseline are re-evaluated at specific time points post-induction (e.g., 2, 4, 6, 8, 12, and 24 hours).
-
The test compound (e.g., this compound) or a control (placebo or another NSAID) is administered orally at a predetermined time before or after kaolin injection.
-
-
Data Analysis: The changes in measured parameters from baseline are calculated and compared between treatment groups to determine the efficacy of the test compound.
Experimental workflow for the kaolin-induced paw inflammation model in dogs.
Clinical Trial Protocol for Canine Osteoarthritis
This protocol is a generalized representation based on common practices in veterinary clinical trials for OA.[16][17]
Objective: To evaluate the long-term efficacy and safety of an NSAID in client-owned dogs with naturally occurring osteoarthritis.
Study Design: A multicenter, prospective, randomized, blinded, and placebo-controlled or active-controlled clinical trial.
Inclusion Criteria:
-
Dogs with a confirmed diagnosis of OA based on clinical examination and radiographic evidence.
-
Demonstration of a consistent lameness and pain associated with OA.
-
Owner consent and commitment to the study protocol.
Exclusion Criteria:
-
Concurrent diseases that could interfere with the assessment of OA.
-
Recent treatment with other NSAIDs or corticosteroids (a washout period is required).
Procedure:
-
Screening and Baseline Assessment:
-
A thorough physical and orthopedic examination is performed.
-
Baseline pain and lameness are assessed by both the veterinarian and the owner using validated scoring systems (e.g., Liverpool Osteoarthritis in Dogs (LOAD) survey, Canine Brief Pain Inventory (CBPI), Visual Analog Scale (VAS)).
-
Force plate analysis may be used for objective gait assessment.
-
Blood and urine samples are collected for baseline health screening.
-
-
Randomization and Treatment:
-
Dogs are randomly assigned to receive the test drug (e.g., this compound) or a control (placebo or an active comparator like Carprofen).
-
Treatments are administered daily for a specified period (e.g., 30, 60, or 90 days).
-
-
Follow-up Assessments:
-
Dogs are re-evaluated at predetermined intervals (e.g., day 15, 30, 60, and 90).
-
The same assessments performed at baseline are repeated to monitor changes in pain, lameness, and overall well-being.
-
Adverse events are recorded throughout the study.
-
-
Data Analysis:
-
Statistical analysis is performed to compare the changes in outcome measures between the treatment groups.
-
Signaling Pathway of COX-2 Inhibition
This compound exerts its therapeutic effects by selectively inhibiting the COX-2 enzyme.[1][2] The COX-2 pathway is a critical component of the inflammatory response.[18] When cells are damaged or stimulated by inflammatory signals such as cytokines (e.g., Interleukin-1β), the expression of the COX-2 enzyme is induced.[19][20] COX-2 then catalyzes the conversion of arachidonic acid into prostaglandins, particularly Prostaglandin E2 (PGE2).[19][21] These prostaglandins are potent inflammatory mediators that lead to vasodilation, increased vascular permeability, and sensitization of nociceptors (pain receptors), resulting in the classic signs of inflammation: pain, heat, redness, and swelling.[18] By selectively blocking COX-2, this compound reduces the production of these pro-inflammatory prostaglandins, thereby alleviating pain and inflammation.[18]
Simplified signaling pathway of COX-2 and its inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scirp.org [scirp.org]
- 3. Pharmacokinetic/pharmacodynamic modeling for the determination of a this compound dosing regimen in the dog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic/pharmacodynamic modeling for the determination of a this compound dosing regimen in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the effects of firocoxib, carprofen and vedaprofen in a sodium urate crystal induced synovitis model of arthritis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the effects on lameness of orally administered acetaminophen-codeine and carprofen in dogs with experimentally induced synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Efficacy and Tolerability of this compound in Dogs with Osteoarthritis: A Multicentre Prospective Study [scirp.org]
- 9. Randomized, controlled trial of the efficacy of carprofen, a nonsteroidal anti-inflammatory drug, in the treatment of osteoarthritis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical efficacy and pharmacokinetics of carprofen in the treatment of dogs with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Long-term efficacy and safety of firocoxib in the treatment of dogs with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Paw inflammation model in dogs for preclinical pharmacokinetic/pharmacodynamic investigations of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enflicoxib for canine osteoarthritis: A randomized, blind, multicentre, non-inferiority clinical trial compared to mavacoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Proposed Canadian Consensus Guidelines on Osteoarthritis Treatment Based on OA-COAST Stages 1–4 [frontiersin.org]
- 18. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 19. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]
- 20. clinician.com [clinician.com]
- 21. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cimicoxib: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like cimicoxib is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also minimizes the ecological footprint of pharmaceutical research. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
General Disposal Principles
This compound, a non-steroidal anti-inflammatory drug (NSAID), should be managed as pharmaceutical waste. The primary recommendation for the disposal of any unused veterinary medicinal product, such as those containing this compound, is to adhere to local regulations[1]. It is explicitly advised not to dispose of such medicines via wastewater or household waste[1]. Consulting with a veterinary surgeon or a certified waste disposal service is recommended to ensure compliance with local requirements[1].
Recommended Disposal Procedures
While specific experimental protocols for this compound disposal are not publicly detailed, the following general procedures for pharmaceutical waste, in line with guidance from regulatory bodies like the FDA and EPA, should be followed.
1. Prioritize Drug Take-Back Programs: The most secure and environmentally sound method for disposing of unwanted medicines is through authorized drug take-back programs[2][3][4]. These programs collect and safely destroy unused pharmaceuticals.
-
Action: Inquire with your institution's Environmental Health and Safety (EHS) department about established procedures for pharmaceutical waste collection. They may have a contract with a specialized waste hauler.
-
Alternative: For smaller quantities, check for local pharmacies or law enforcement agencies that offer drug take-back services[2][3][4]. The U.S. Drug Enforcement Administration (DEA) also sponsors National Prescription Drug Take Back Days[2][4].
2. Utilize Mail-Back Programs: Prepaid drug mail-back envelopes are another convenient and safe disposal option[2][3].
-
Action: These can be obtained from some pharmacies or online. The sealed envelope containing the unused this compound can then be mailed through the U.S. Postal Service to a designated disposal facility[2].
3. Disposal in Household Trash (if no other options are available): If take-back or mail-back programs are not accessible, disposal in the household trash is a permissible last resort for non-controlled substances, provided specific precautions are taken to prevent accidental ingestion or environmental contamination[2][5][6].
-
Step 2: Mix the this compound tablets with an unpalatable substance such as used coffee grounds, dirt, or cat litter[2][5][6]. This makes the medication less appealing to children and pets[2].
-
Step 3: Place the mixture in a sealed container, such as a resealable plastic bag or an empty can, to prevent leakage[2][5].
-
Step 4: Dispose of the sealed container in the household trash[2][5].
-
Step 5: Before recycling or discarding the original packaging, remove or scratch out all personal and identifying information to protect privacy[2].
Important Note: Flushing this compound down the toilet or drain is not recommended unless specifically instructed by official guidelines, as this can lead to water contamination[5][7][8]. The FDA maintains a "flush list" for certain potentially dangerous medications, but this compound is not typically on this list[2][3].
Quantitative Data on Disposal Methods
While specific quantitative data for this compound disposal is not available, the following table summarizes the qualitative hierarchy of recommended disposal methods.
| Disposal Method | Environmental Risk | Security | Accessibility | Recommendation |
| Drug Take-Back Programs | Lowest | Highest | Varies by location | Highest |
| Mail-Back Programs | Low | High | Good | High |
| Household Trash (Properly Sealed) | Moderate | Low | High | Conditional |
| Flushing/Down the Drain | High | Lowest | High | Not Recommended |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not publicly available. The procedures outlined above are based on general best practices for pharmaceutical waste management as established by regulatory agencies. For laboratory settings, it is imperative to consult and follow the specific protocols established by your institution's Environmental Health and Safety (EHS) department. These internal protocols will be designed to comply with all relevant federal, state, and local regulations for chemical and pharmaceutical waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. Medication disposal: How to get rid of unused or expired medicine | MD Anderson Cancer Center [mdanderson.org]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. fda.gov [fda.gov]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. Disposal of unwanted medications | American Veterinary Medical Association [avma.org]
Safeguarding Researchers: Personal Protective Equipment and Disposal Guidelines for Cimicoxib
For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of Cimicoxib, a selective COX-2 inhibitor. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel.
This compound presents several health hazards that necessitate careful handling. It is classified as a skin and eye irritant, and may cause allergic skin reactions or asthma-like symptoms if inhaled.[1][2] Furthermore, it is suspected of causing genetic defects and of damaging fertility or the unborn child.[1][2] Due to these potential risks, the implementation of appropriate personal protective equipment (PPE) and strict disposal procedures are mandatory.
Hazard Classification and Safety Data
The following tables summarize the key hazard information and physical properties of this compound.
Table 1: GHS Hazard Classifications for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage.[1][2] |
| Respiratory Sensitization | 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2] |
| Skin Sensitization | 1 | May cause an allergic skin reaction.[1][2] |
| Germ Cell Mutagenicity | 2 | Suspected of causing genetic defects.[1][2] |
| Reproductive Toxicity | 2 | Suspected of damaging fertility or the unborn child.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation.[1][2] |
| Aquatic Hazard (Chronic) | 4 | May cause long lasting harmful effects to aquatic life.[1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C16H13ClFN3O3S[3] |
| Molecular Weight | 381.81 g/mol [3] |
| Appearance | Not determined[1] |
| Odor | Not determined[1] |
| Melting/Boiling Point | Undetermined[1] |
| Flammability | Product is not flammable.[1] |
Occupational Exposure Limits
As of the latest safety data sheets, no specific occupational exposure limits (OELs) have been established for this compound by regulatory agencies such as OSHA, NIOSH, or ACGIH.[1][2] In the absence of defined OELs, a conservative approach to handling, based on the known hazards, is required.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following protocol outlines the minimum required PPE.
Engineering Controls:
-
Use only in areas with appropriate exhaust ventilation.[3]
-
Ensure a safety shower and eye wash station are readily accessible.[3]
Standard Handling PPE:
-
Hand Protection: Wear protective gloves.[3] Nitrile gloves are a suitable option for handling chemical-based products.
-
Eye and Face Protection: Use safety goggles with side-shields to prevent eye contact.[3]
-
Skin and Body Protection: Wear impervious clothing, such as a lab coat or disposable gown, to prevent skin contact.[3]
Operations with Risk of Aerosolization:
For procedures that may generate dust or aerosols, the following additional PPE is required:
-
Respiratory Protection: A suitable respirator must be worn.[3]
The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
Safe Handling and Disposal Plan
Strict adherence to the following procedures for handling and disposal is mandatory to prevent contamination and environmental release.
Handling Procedures:
-
Avoid all contact with eyes and skin and inhalation of dust or aerosols.[3]
-
Keep the container tightly sealed in a dry, cool, and well-ventilated place.
-
Keep away from foodstuffs, beverages, and feed.[1]
Spill Management:
-
Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[3]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[3]
-
Dispose of contaminated material according to the disposal protocol outlined below.[3]
Disposal Protocol:
This compound and any contaminated materials should be disposed of as hazardous waste. Do not dispose of down the drain or in general waste.
-
Unused Product: Unused this compound should be disposed of in accordance with local, state, and federal regulations for pharmaceutical waste.[8] This typically involves collection by a licensed hazardous waste disposal service.
-
Contaminated Materials: All disposable PPE (gloves, gowns, etc.) and materials used for spill cleanup should be collected in a sealed, labeled container for hazardous waste disposal.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., alcohol) with the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to local guidelines.
The following diagram outlines the decision process for the proper disposal of this compound and related waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdc.gov [cdc.gov]
- 4. CCOHS: Occupational Hygiene - Occupational Exposure Limits [ccohs.ca]
- 5. toxmsdt.com [toxmsdt.com]
- 6. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 8. ec.europa.eu [ec.europa.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
